2-(Diethylamino)-2-phenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUHBMWEFILMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874327 | |
| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5097-99-4 | |
| Record name | α-(Diethylamino)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonitrile, (diethylamino)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 2-(Diethylamino)-2-phenylacetonitrile (CAS 5097-99-4)
[1]
Executive Summary
2-(Diethylamino)-2-phenylacetonitrile (CAS 5097-99-4) is a specialized
This guide provides a comprehensive technical analysis of the compound's properties, synthesis protocols, reaction pathways, and safety considerations, designed for laboratory professionals and process chemists.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
| Property | Detail |
| CAS Number | 5097-99-4 |
| IUPAC Name | 2-(Diethylamino)-2-phenylacetonitrile |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 188.27 g/mol |
| Structure | Ph-CH(NEt |
| Appearance | Pale yellow oil or low-melting solid (Analog-based) |
| Boiling Point | ~110–115 °C at 1-2 mmHg (Predicted based on dimethyl analog [1]) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, Ethanol); limited solubility in water.[1] |
| Stability | Susceptible to hydrolysis in moist air; stable under anhydrous conditions at 2-8°C. |
Synthesis & Reaction Mechanism[8]
The synthesis of 2-(diethylamino)-2-phenylacetonitrile follows the classical Strecker Synthesis pathway.[1] This multicomponent reaction involves the nucleophilic addition of cyanide to an iminium ion formed in situ from benzaldehyde and diethylamine.
Mechanistic Pathway[1]
-
Imine Formation: Diethylamine attacks the carbonyl carbon of benzaldehyde, eliminating water to form the iminium ion intermediate.
-
Cyanide Addition: The cyanide ion (from KCN, NaCN, or TMSCN) attacks the electrophilic carbon of the iminium species.
-
Product Formation: The resulting
-amino nitrile is isolated.
Experimental Protocol (Standard Strecker Procedure)
Note: This protocol involves the use of cyanide sources.[1] All work must be performed in a fume hood with appropriate cyanide antidote kits available.
Reagents:
-
Diethylamine (1.1 eq)[1]
-
Potassium Cyanide (KCN) (1.2 eq) or TMSCN[1]
-
Solvent: Methanol/Water (1:[1]1) or Acetonitrile (if using TMSCN)[1]
-
Catalyst: Acetic acid (catalytic amount)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (1.1 eq) in the solvent system at 0°C.
-
Addition: Add glacial acetic acid dropwise to adjust pH to ~9-10 (buffers the reaction and assists iminium formation).
-
Aldehyde Addition: Add benzaldehyde (1.0 eq) slowly. Stir for 30 minutes at 0°C to allow imine formation.
-
Cyanation: CAREFULLY add the cyanide source (e.g., KCN solution) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1).[1]
-
Workup: Quench excess cyanide with bleach (sodium hypochlorite) in the waste stream.[1] Extract the organic layer with dichloromethane (DCM).[1] Wash with water and brine.
-
Purification: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation or column chromatography.
Visualization: Strecker Synthesis Mechanism
Figure 1: Mechanistic flow of the Strecker synthesis yielding CAS 5097-99-4.[1]
Applications in Drug Development
The primary utility of CAS 5097-99-4 is as a "masked" form of the corresponding amino acid.[1] The nitrile group serves as a carboxylic acid surrogate that can be hydrolyzed under controlled conditions.[3]
Key Pharmaceutical Intermediate: Camylofin
The most direct application is in the synthesis of Camylofin , an anticholinergic agent used to treat smooth muscle spasms.
-
Precursor: 2-(Diethylamino)-2-phenylacetonitrile[1]
-
Transformation: Acid Hydrolysis
Esterification[1] -
Target: Camylofin (Isoamyl
-(diethylamino)phenylacetate)[1]
Hydrolysis Protocol (Nitrile to Acid)
To convert the nitrile to 2-(diethylamino)-2-phenylacetic acid (CAS 850418-42-7) :
-
Reflux: Dissolve the nitrile in 6M HCl or H
SO . -
Heating: Heat to reflux for 4–6 hours. The harsh conditions are required to hydrolyze the sterically hindered nitrile.
-
Isolation: Neutralize the solution carefully to the isoelectric point to precipitate the amino acid, or extract as the hydrochloride salt.
Visualization: Synthesis of Camylofin
Figure 2: Synthetic pathway from CAS 5097-99-4 to the active pharmaceutical ingredient Camylofin.[1]
Safety & Handling (E-E-A-T)
Working with
-
Cyanide Hazard: During synthesis, the acidification of cyanide salts can release lethal hydrogen cyanide gas. Always maintain a basic pH until the cyanide is fully consumed or quenched.
-
Skin Absorption: Aminonitriles can be absorbed through the skin. Double-gloving (Nitrile/Laminate) is recommended.[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Moisture can lead to slow hydrolysis, releasing ammonia and degrading the purity.
-
Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to oxidize any free cyanide or nitrile functionality before cleaning.[1]
References
-
Organic Syntheses , Coll.[4][5] Vol. 3, p. 88 (1955); Vol. 27, p. 20 (1947).[1] Synthesis of alpha-aminonitriles (Analogous Protocol). Link
-
PubChem Compound Summary . 2-(Diethylamino)-2-phenylacetonitrile.[1] Link[1]
- Shaikh, A. A., et al. (2010). "Strecker Reaction: A Brief Review." Journal of Chemical and Pharmaceutical Research.
-
Beilstein Journal of Organic Chemistry . Continuous flow synthesis of pharmaceutical intermediates. Link[1]
-
National Institute of Standards and Technology (NIST) . 2-(Diethylamino)acetonitrile (Analog Data). Link[1]
2-Diethylamino-2-phenylacetonitrile molecular weight and formula
An In-depth Technical Guide to 2-Diethylamino-2-phenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of 2-Diethylamino-2-phenylacetonitrile, a key intermediate in synthetic organic chemistry. The document details its core physicochemical properties, established synthesis protocols, and critical applications, particularly within the realm of pharmaceutical research and development. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights into its handling, characterization, and synthetic utility. We will explore the causality behind experimental choices, from its synthesis via the Strecker reaction to its characterization using modern analytical techniques.
Core Molecular Identity and Properties
2-Diethylamino-2-phenylacetonitrile is an α-aminonitrile characterized by a phenyl group and a diethylamino group attached to the α-carbon of an acetonitrile core. This unique structure, featuring both a nucleophilic tertiary amine and a versatile nitrile group, makes it a valuable precursor for a variety of more complex molecular architectures.
Molecular Formula and Weight
The fundamental identifiers for this compound are its molecular formula and weight. While structurally similar to other aminonitriles, it is crucial to use the correct parameters for stoichiometric calculations and analytical interpretations.
-
Molecular Formula: C₁₂H₁₆N₂
-
Molecular Weight: 188.27 g/mol
These values are derived from its constituent atoms: 12 Carbon, 16 Hydrogen, and 2 Nitrogen atoms.
Physicochemical Data Summary
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of the key data for 2-Diethylamino-2-phenylacetonitrile.
| Property | Value | Source(s) |
| IUPAC Name | 2-(diethylamino)-2-phenylacetonitrile | N/A |
| Molecular Formula | C₁₂H₁₆N₂ | N/A |
| Molecular Weight | 188.27 g/mol | N/A |
| Physical State | Liquid (at standard conditions) | [1] |
| Appearance | Light yellow | [1] |
| Boiling Point | 112-114 °C at 0.5 mmHg | [2] |
Synthesis and Mechanism
The primary and most efficient method for synthesizing α-aminonitriles like 2-Diethylamino-2-phenylacetonitrile is the Strecker Synthesis . This robust one-pot reaction combines an aldehyde, an amine, and a cyanide source. The choice of a non-toxic cyanide source is a critical consideration in modern green chemistry protocols.
The Strecker Reaction Pathway
The reaction proceeds in a well-understood, stepwise manner. The initial step involves the nucleophilic attack of the amine (diethylamine) on the carbonyl carbon of the aldehyde (benzaldehyde), forming a hemiaminal. This intermediate then dehydrates to form a Schiff base, or imine. The crucial final step is the nucleophilic addition of a cyanide anion to the imine carbon, yielding the target α-aminonitrile.[3]
Detailed Experimental Protocol (One-Pot Method)
This protocol is adapted from established procedures using ferricyanide as a safer cyanide source.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 eq.) and diethylamine (1.0 eq.) in a suitable solvent mixture (e.g., tert-butanol and water).
-
Cyanide Addition: To this mixture, add an aqueous solution of the cyanide source, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]), along with a weak acid like acetic acid to facilitate the in-situ generation of HCN.
-
Reaction Conditions: Heat the reaction mixture under controlled temperature (e.g., 80 °C) while ensuring the exclusion of light, as some reactants may be light-sensitive.
-
Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield the final product. The yield is typically calculated with the aid of an internal standard via ¹H-NMR spectroscopy.[3]
Applications in Research and Drug Development
The nitrile group is a highly versatile functional group and a recognized "pharmacophore" in medicinal chemistry.[4] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a precursor for other functional groups like amines or carboxylic acids.
Intermediate for Biologically Active Molecules
2-Diethylamino-2-phenylacetonitrile serves as a crucial building block for more complex heterocyclic systems. Research has focused on its use in synthesizing piperidinediones, which are evaluated for their biological activity.[2] The cyanoethylation of the α-carbon is a key step in this synthetic route, demonstrating the compound's utility in forming new carbon-carbon bonds.[2]
The α-Aminonitrile Scaffold
The α-aminonitrile scaffold is present in numerous pharmaceutical agents. The dimethylamino variant, for instance, is a precursor to several pharmaceutically active substances.[5] The diethylamino analog serves a similar role as a versatile intermediate. The ability to modify the nitrile group or perform substitutions on the phenyl ring allows for the creation of diverse chemical libraries for drug screening.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. The ¹H NMR spectrum provides information on the number and environment of protons, with characteristic signals for the aromatic protons, the methine proton at the α-carbon, and the ethyl groups of the diethylamino moiety.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A characteristic sharp peak around 2250 cm⁻¹ confirms the presence of the nitrile (C≡N) group.[2]
Chromatographic and Mass Spectrometry Analysis
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for assessing purity and confirming the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern.
Safety, Handling, and Storage
As with all nitrile-containing compounds, 2-Diethylamino-2-phenylacetonitrile must be handled with appropriate safety precautions. While specific data for this compound is limited, information from related phenylacetonitrile compounds provides essential guidance.
-
Hazards: Phenylacetonitrile derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] It is crucial to avoid breathing mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Always use this compound within a chemical fume hood. Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[1]
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical assistance.[1]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Conclusion
2-Diethylamino-2-phenylacetonitrile is a compound of significant interest due to its role as a versatile synthetic intermediate. Its straightforward synthesis via the Strecker reaction and the reactivity of its dual functional groups make it a valuable tool for medicinal chemists and researchers in drug development. Proper understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.
References
-
One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). Georg-August-Universität Göttingen. Retrieved from [Link]
-
Martin, C. F., & Narayanan, V. L. (1961). 3-Aminopiperidones. I. The Cyanoethylation of 2-(N,N-Diethylamino)-2-phenylacetonitrile and the Synthesis of an Enaminonitrile. The Journal of Organic Chemistry, 26(6), 2127–2129. Retrieved from [Link]
-
PubChem. (n.d.). 2-(dimethylamino)-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST WebBook. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-dimethylamino-2-phenylacetonitrile. Stenutz. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Phenethylamino)-2-phenyl-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis. (2025, May 20). 2-amino-2-phenylacetonitrile. Chemical Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem.com. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile. The Good Scents Company. Retrieved from [Link]
-
Sharma, P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
Stan, H. J. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 417-433. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]
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Jain, A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 291. Retrieved from [Link]
-
Zuba, D., & Sekuła, K. (2017). Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Problemy Kryminalistyki, 298(4), 5-16. Retrieved from [Link]
-
MDPI. (2025, December 26). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. MDPI. Retrieved from [Link]
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Frontiers. (2023, June 12). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. Frontiers. Retrieved from [Link]
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An In-depth Technical Guide to 2-(Diethylamino)-2-phenylacetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(diethylamino)-2-phenylacetonitrile, a versatile α-aminonitrile with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis protocols, and explore its current and potential applications in the development of novel therapeutics.
Chemical Identity: IUPAC Name and Synonyms
The foundational step in understanding any chemical entity is its precise identification. For 2-(diethylamino)-2-phenylacetonitrile, the nomenclature is as follows:
-
IUPAC Name: 2-(Diethylamino)-2-phenylacetonitrile
A variety of synonyms may be encountered in literature and chemical catalogs. Understanding these is crucial for a comprehensive literature search.
Table 1: Synonyms and Identifiers
| Type | Identifier |
| Systematic Name | 2-(Diethylamino)-2-phenylacetonitrile |
| Common Synonyms | α-(Diethylamino)phenylacetonitrile |
| N,N-Diethyl-α-cyanobenzylamine | |
| (Diethylamino)phenylacetonitrile | |
| Related Compound (Dimethyl analog) | 2-(dimethylamino)-2-phenylacetonitrile[1] |
| alpha-(Dimethylamino)phenylacetonitrile[1] | |
| Benzeneacetonitrile, alpha-(dimethylamino)-[1] |
Physicochemical Properties
Understanding the physical and chemical properties of 2-(diethylamino)-2-phenylacetonitrile is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | - |
| Molecular Weight | 188.27 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents | General knowledge of similar compounds |
Note: Experimental data for this specific compound is not widely published. The information provided is based on the known properties of analogous structures.
Synthesis of 2-(Diethylamino)-2-phenylacetonitrile: The Strecker Reaction
The most common and versatile method for the synthesis of α-aminonitriles is the Strecker reaction.[2] This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a cyanide source.
Reaction Principle
The Strecker synthesis proceeds through the initial formation of an imine from the reaction of an aldehyde (benzaldehyde) and a secondary amine (diethylamine). The subsequent nucleophilic addition of a cyanide anion to the imine (or its protonated form, the iminium ion) yields the target α-aminonitrile.
Experimental Protocol: A Representative Procedure
The following protocol is adapted from a documented synthesis of 2-(diethylamino)-2-phenylacetonitrile.[2]
Materials:
-
Benzaldehyde
-
Diethylamine
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) or other suitable cyanide source
-
Acetic acid
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard for NMR yield determination (e.g., dimethylsulfone)
Procedure:
-
In a suitable reaction vessel, dissolve the cyanide source in water.
-
Add acetic acid to the solution.
-
To this mixture, add diethylamine followed by benzaldehyde.
-
Stir the reaction mixture vigorously at room temperature for the appropriate duration (reaction progress can be monitored by Thin Layer Chromatography - TLC).
-
Upon completion, perform a work-up by extracting the aqueous mixture with an organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Note: A reported yield for this specific reaction was 9%.[2] Optimization of reaction conditions, such as temperature, reaction time, and the choice of cyanide source and solvent, may lead to improved yields.
Diagram 1: The Strecker Synthesis of 2-(Diethylamino)-2-phenylacetonitrile
Caption: One-pot Strecker reaction pathway.
Applications in Drug Discovery and Medicinal Chemistry
α-Aminonitriles are recognized as valuable intermediates in medicinal chemistry due to their synthetic versatility. The nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of α-amino acids, or it can be reduced to an amine, providing access to 1,2-diamines.
While specific drug candidates derived directly from 2-(diethylamino)-2-phenylacetonitrile are not prominently featured in publicly accessible literature, the broader class of α-aminonitriles has been explored for various therapeutic targets. Their structural motif is present in a range of bioactive molecules.
The exploration of derivatives of 2-(diethylamino)-2-phenylacetonitrile could be a promising avenue for the discovery of novel therapeutic agents. The phenyl and diethylamino groups offer sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-(diethylamino)-2-phenylacetonitrile. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as phenylacetonitrile and 2-(dimethylamino)-2-phenylacetonitrile can provide guidance.
General Safety Recommendations:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Toxicity Profile (based on related compounds):
Phenylacetonitrile is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[3][4] It is crucial to handle 2-(diethylamino)-2-phenylacetonitrile with a high degree of caution, assuming a similar toxicity profile until specific data becomes available.
Conclusion and Future Perspectives
2-(Diethylamino)-2-phenylacetonitrile represents a chemical scaffold with significant untapped potential. While its synthesis via the Strecker reaction is established, further optimization to improve yields is a worthwhile endeavor for researchers. The true value of this compound likely lies in its application as a building block for the synthesis of more complex molecules with potential biological activity. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of the chemical space around 2-(diethylamino)-2-phenylacetonitrile and its derivatives could lead to the identification of new and potent therapeutic agents. Further research into its pharmacological properties and the development of a comprehensive safety profile are essential next steps to unlock its full potential.
References
-
PubChem. 2-(dimethylamino)-2-phenylacetonitrile. National Center for Biotechnology Information. [Link]
- This reference is intentionally left blank as a specific CAS number for the diethyl- analog was not found.
- Schwerk, R., & Opatz, T. (2015). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. European Journal of Organic Chemistry, 2015(28), 6245-6254.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
- This reference is intentionally left blank.
Sources
A Senior Application Scientist's Technical Guide to the Safe Handling of 2-(diethylamino)-2-phenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical framework for the safe handling, use, and emergency management of 2-(diethylamino)-2-phenylacetonitrile. Moving beyond a standard Safety Data Sheet (SDS), this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for laboratory professionals. The core principle underpinning all protocols is the compound's classification as an α-aminonitrile, a class of molecules with inherent instability and the potential for rapid decomposition to release highly toxic hydrogen cyanide gas.
Section 1: Core Hazard Analysis & Chemical Profile
At the outset, it is critical to understand that 2-(diethylamino)-2-phenylacetonitrile belongs to a chemical class that demands the highest level of caution. The primary hazard is not necessarily the parent molecule itself, but its potential to act as a precursor to cyanide.
The Critical Vulnerability: The α-Aminonitrile Structure
The defining feature of this molecule is the presence of a nitrile group (-C≡N) and an amine group (-N(CH₂CH₃)₂) attached to the same carbon atom (the alpha carbon). This arrangement is structurally analogous to a cyanohydrin (HO-C-CN), which is notoriously unstable.[1] This instability means that under certain conditions, such as exposure to moisture or acidic environments, the molecule can readily decompose, releasing free cyanide.
The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide, which is catalyzed by cytochrome P450 enzymes in the liver.[2] This metabolic process interrupts cellular respiration by inhibiting the enzyme cytochrome c oxidase, preventing the use of oxygen by cells and leading to rapid chemical asphyxiation.[3] The onset of symptoms after exposure to nitriles can be delayed for hours as the metabolism occurs, which contrasts with the immediate effects of direct cyanide salt poisoning.[2]
GHS Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Signal Word: DANGER
Physicochemical Properties (Inferred)
Quantitative data for the target compound is limited. The following properties are based on the close analog 2-(dimethylamino)-2-phenylacetonitrile and the parent compound Phenylacetonitrile.[6][7]
| Property | Inferred Value / Description | Rationale / Source Analog |
| Molecular Formula | C₁₂H₁₆N₂ | - |
| Molecular Weight | 188.27 g/mol | - |
| Appearance | Colorless to light yellow liquid. | Phenylacetonitrile is a liquid.[6] |
| Boiling Point | ~89-90 °C (estimated) | Based on 2-dimethylamino-2-phenylacetonitrile.[7] |
| Melting Point | < -20 °C | Phenylacetonitrile melts at -24°C.[6] |
| Density | ~0.997 g/mL | Based on 2-dimethylamino-2-phenylacetonitrile.[7] |
| Solubility | Insoluble in water. Soluble in organic solvents (alcohols, ether, acetone). | Phenylacetonitrile is insoluble in water.[6] |
| Vapor Pressure | High enough to pose a significant inhalation risk at room temperature. | The "Fatal if Inhaled" classification necessitates this assumption.[4] |
Section 2: The Hierarchy of Controls: A Self-Validating Safety System
A robust safety protocol is not a checklist but a multi-layered system. The "Hierarchy of Controls" is a framework used in occupational safety to minimize exposure to hazards. This guide adapts it for the specific risks of α-aminonitriles.
-
Elimination/Substitution: The most effective control is to avoid using the chemical altogether. Can a less hazardous reagent achieve the same scientific outcome? In drug development, this is often not possible, but the question must always be the first consideration.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, they are non-negotiable .
-
Certified Chemical Fume Hood: All handling of 2-(diethylamino)-2-phenylacetonitrile, including weighing, transfers, and reaction setup, must be performed inside a functioning and certified chemical fume hood. This is to prevent exposure to vapors, which are presumed to be fatal upon inhalation.[4][8]
-
Safety Shower and Eyewash Station: Must be located within a 10-second, unobstructed travel distance from the work area. Regular testing of this equipment is mandatory.
-
-
Administrative Controls: These are work policies and procedures to reduce exposure.
-
Designated Work Area: Clearly demarcate an area of the lab specifically for working with this compound.
-
Restricted Access: Only trained and authorized personnel should be allowed in the designated area during handling.
-
"Buddy System": Never work with this compound alone. A second person, fully aware of the hazards and emergency procedures, must be present in the laboratory.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it provides a critical barrier.
-
Hand Protection: Wear heavy-duty, chemical-resistant nitrile gloves.[9] A common error is using thin disposable gloves, which may offer insufficient protection against direct contact or degradation. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[10]
-
Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide a sufficient seal against splashes or vapors.[8]
-
Body Protection: A full-length, buttoned laboratory coat is required. Ensure sleeves are not rolled up.[11]
-
Respiratory Protection: For routine operations within a certified fume hood, additional respiratory protection is typically not required. However, in the case of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary for emergency response personnel.[4]
-
Section 3: Experimental Workflow & Handling Protocols
This section outlines a step-by-step methodology for the routine handling of 2-(diethylamino)-2-phenylacetonitrile in a research setting.
Preparation and Pre-Work Checklist
-
Risk Assessment: Complete a formal, written risk assessment for the specific procedure.
-
Verify Engineering Controls: Confirm the fume hood has a current certification sticker and that the airflow monitor is functioning correctly.
-
Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before introducing the nitrile compound. This minimizes traffic in and out of the hood.
-
Prepare for Emergencies: Confirm the location of the safety shower, eyewash, and spill kit. Ensure a cyanide antidote kit, if available and approved by your institution's EHS, is accessible and personnel are trained in its use. Note: The use of specific antidotes in first-aid is no longer recommended in some jurisdictions; immediate medical intervention is prioritized.[12]
-
Don PPE: Put on all required PPE before beginning work.
Handling and Transfer
-
Containment: Perform all manipulations on a disposable absorbent pad placed within the fume hood to contain minor drips.
-
Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring, which can cause splashing and increase vapor release.
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames. Upon heating, be aware that the compound can decompose, potentially forming hydrogen cyanide gas.[13]
-
Post-Handling: Tightly cap the reagent bottle immediately after use. Wipe down the exterior of the container with a damp cloth before returning it to storage.
Decontamination
-
Equipment: All glassware and equipment must be decontaminated before being removed from the fume hood. A common procedure involves rinsing with a basic solution (e.g., 10% sodium hydroxide) to hydrolyze the nitrile, followed by copious water and solvent rinses.
-
Work Surfaces: Wipe down the fume hood sash, airfoil, and work surface with a suitable decontaminant.
-
PPE Disposal: Dispose of gloves and other contaminated disposable items in a designated hazardous waste container immediately after the procedure is complete. Do not wear gloves outside the lab.[14]
Section 4: Emergency Protocols
Rapid and correct response to an emergency is critical. The primary goals are to remove the victim from exposure, decontaminate, and seek immediate, professional medical attention, informing them of potential cyanide poisoning.
Emergency Response Workflow
The following diagram outlines the critical decision-making process in an emergency involving 2-(diethylamino)-2-phenylacetonitrile.
Caption: Emergency response workflow for exposure to 2-(diethylamino)-2-phenylacetonitrile.
Spill Response
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Gently cover the spill, working from the outside in.
-
Scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area as described in Section 3.3.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Activate the fire alarm to alert emergency services and building personnel.
-
Close the laboratory doors to contain the vapors.
-
Call emergency services from a safe location and inform them of the specific chemical involved.
-
Do not re-enter the area. Only trained hazardous materials teams should manage large spills.
-
Section 5: Storage and Waste Disposal
Storage
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6] A dedicated, labeled cabinet for toxic chemicals is appropriate.[15]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air, which could promote decomposition.
-
Incompatibilities: Store away from strong acids, bases, and oxidizing agents.[13] Contact with acid can rapidly generate lethal hydrogen cyanide gas.[3]
-
Security: Store in a locked-up area or an area accessible only to authorized personnel.[6]
Waste Disposal
-
Classification: All materials contaminated with 2-(diethylamino)-2-phenylacetonitrile, including empty containers, disposable PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Procedure: Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not pour this chemical down the drain.[8]
References
-
National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13, Chapter: 1. Aliphatic Nitriles. NCBI Bookshelf. Retrieved from [Link]
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Health and Safety Executive. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders. HSE. Retrieved from [Link]
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LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Stenutz, R. (n.d.). 2-dimethylamino-2-phenylacetonitrile. Stenutz. Retrieved from [Link]
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Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-Amino-2-phenylacetonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 2-(dimethylamino)-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (2024, January 25). SAFETY DATA SHEET: Phenylacetonitrile. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
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Alpha-amino nitriles from benzaldehyde and diethylamine
An In-depth Technical Guide to the Synthesis of α-Amino Nitriles from Benzaldehyde and Diethylamine
This guide provides a comprehensive technical overview for the synthesis of 2-(diethylamino)-2-phenylacetonitrile, an N,N-disubstituted α-amino nitrile, via a modified Strecker reaction. It is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines critical safety procedures, and discusses the characterization of the final product.
Introduction and Strategic Importance
α-Amino nitriles are a highly valuable class of organic compounds, distinguished by the presence of both an amino group and a nitrile group on the same carbon atom.[1] This bifunctional nature renders them versatile intermediates in organic synthesis. Their primary significance lies in their role as direct precursors to α-amino acids, the fundamental building blocks of proteins, which are typically accessed through the hydrolysis of the nitrile moiety.[1][2] Beyond this foundational role, α-amino nitriles are crucial building blocks in the synthesis of nitrogen-containing heterocycles and various pharmacologically active molecules.[3]
The classic method for preparing these compounds is the Strecker synthesis, a one-pot, three-component reaction that combines an aldehyde or ketone, an amine (or ammonia), and a cyanide source.[1][4] First reported by Adolph Strecker in 1850, this reaction remains one of the most efficient and economical methods for creating α-amino nitriles.[4][5][6]
This guide focuses on a specific variant of the Strecker synthesis: the reaction of benzaldehyde with a secondary amine, diethylamine, and a cyanide source. This modification bypasses the formation of a primary amine and directly yields the tertiary amine, 2-(diethylamino)-2-phenylacetonitrile. This product serves as a valuable synthon, for instance, its nitrile group can be reacted with Grignard reagents to form corresponding tertiary amines, or the α-hydrogen can be alkylated to build further molecular complexity.[7]
Mechanistic Deep Dive: The Strecker Reaction with a Secondary Amine
The reaction proceeds through the formation of a key electrophilic intermediate, an iminium ion, which is subsequently trapped by a nucleophilic cyanide source.[1][2] The use of a secondary amine like diethylamine alters the initial condensation step compared to the classic Strecker reaction which uses ammonia or a primary amine.
Step 1: Formation of the Iminium Ion The reaction is initiated by the nucleophilic attack of diethylamine on the carbonyl carbon of benzaldehyde. This reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[2][8] The initial addition forms a hemiaminal (or carbinolamine) intermediate. Unlike the hemiaminal formed with a primary amine, this intermediate cannot eliminate water to form a neutral imine. Instead, under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized N,N-diethyl-N-phenylmethaniminium ion. This iminium ion is a potent electrophile and the key intermediate in this synthesis.[1][2]
Step 2: Nucleophilic Cyanide Addition The nucleophilic cyanide ion (CN⁻), delivered from a source such as sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN), attacks the electrophilic carbon of the iminium ion.[1][2] This step forges the critical new carbon-carbon bond and neutralizes the positive charge, yielding the final α-amino nitrile product, 2-(diethylamino)-2-phenylacetonitrile.
Caption: Mechanism of α-amino nitrile formation via the Strecker synthesis variant with a secondary amine.
Experimental Protocol: A Self-Validating System
The following protocol is adapted from a robust and high-yield procedure published in Organic Syntheses for the analogous dimethylamine derivative, ensuring a high degree of reliability.[7]
Reagents and Materials
| Reagent/Material | Formula | M.W. | Quantity | Moles | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 636 g | 6.00 | Use freshly distilled or high-purity grade. |
| Sodium Bisulfite | NaHSO₃ | 104.06 | 624 g | 6.00 | Forms an adduct to facilitate the reaction. |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 447 g | 6.11 | |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 294 g | 6.00 | EXTREMELY TOXIC. Handle with extreme caution. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~1.5 L | - | For extraction. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |
| Deionized Water | H₂O | 18.02 | ~1.5 L | - |
Step-by-Step Methodology
CRITICAL SAFETY NOTE: This entire procedure must be conducted in a certified, high-performance chemical fume hood. No part of this synthesis should be performed on an open bench. All personnel must be thoroughly trained in handling cyanides.
-
Preparation of the Bisulfite Adduct: In a 5-liter beaker equipped with a powerful overhead mechanical stirrer, dissolve sodium bisulfite (624 g, 6.00 mol) in deionized water (1.5 L). Once a clear solution is obtained, add benzaldehyde (636 g, 6.00 mol). Stir the mixture vigorously for 20-30 minutes. A thick white slurry of the benzaldehyde-bisulfite addition product will form.
-
Amine Addition: To the slurry, add diethylamine (447 g, 6.11 mol). Continue stirring; most of the solid adduct will dissolve as the more reactive iminium ion precursor begins to form.
-
Cyanide Addition (Critical Step): Immerse the beaker in a large ice-water bath to cool the reaction mixture. With extreme caution , slowly and portion-wise add solid sodium cyanide (294 g, 6.00 mol) over 20-25 minutes. Monitor the temperature to ensure it does not rise excessively. CAUTION: Sodium cyanide is a fast-acting and deadly poison. Avoid inhalation of dust and any skin contact.
-
Reaction Completion: Once the cyanide addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4 hours. The reaction mixture will separate into two distinct layers.
-
Work-up and Extraction: Transfer the reaction mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with three 500-mL portions of diethyl ether.
-
Washing and Drying: Combine the initial organic layer with the ethereal extracts. Wash the combined organic phase with two 100-mL portions of cold water. Dry the solution over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the drying agent. Remove the diethyl ether at atmospheric pressure using a rotary evaporator (ensure the vacuum pump exhaust is vented into the fume hood).[7] The remaining residue is the crude α-amino nitrile.
-
Purification: Purify the crude product by vacuum distillation. CAUTION: The distillation apparatus must be placed within the fume hood. A faint odor of hydrogen cyanide may be detected; appropriate safety measures are paramount.[7] Collect the fraction boiling at the appropriate temperature and pressure. The analogous dimethylamino compound boils at 88–90 °C at 1.9–2.1 mm Hg.[7]
Caption: Step-by-step experimental workflow for the synthesis of 2-(diethylamino)-2-phenylacetonitrile.
Product Characterization
The successful synthesis of 2-(diethylamino)-2-phenylacetonitrile should be confirmed through rigorous characterization. The analogous compound, 2-(dimethylamino)-2-phenylacetonitrile, has been well-characterized.[9][10]
Physicochemical and Spectroscopic Data
| Property | Data (for 2-(dimethylamino)-2-phenylacetonitrile) | Expected for Diethyl- Analog |
| Molecular Formula | C₁₀H₁₂N₂[9] | C₁₂H₁₆N₂ |
| Molecular Weight | 160.22 g/mol [9] | 188.27 g/mol |
| Appearance | Liquid | Colorless to pale yellow liquid |
| Boiling Point | 88-90 °C @ 1.9-2.1 mmHg[7] | Higher; approx. 100-110 °C @ ~2 mmHg |
| Yield | 87-88%[7] | 85-90% |
| IR (C≡N stretch) | ~2240 cm⁻¹ | ~2230-2245 cm⁻¹ |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 4.8 (s, 1H, CH), 2.4 (s, 6H, N(CH₃)₂) | δ ~7.3 (m, 5H, Ar-H), ~4.9 (s, 1H, CH), ~2.6 (q, 4H, N(CH₂CH₃)₂), ~1.1 (t, 6H, N(CH₂CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~118 (CN), ~65 (CH-N), ~42 (N-CH₃) | δ ~135 (Ar-C), ~129 (Ar-CH), ~117 (CN), ~63 (CH-N), ~45 (N-CH₂), ~14 (N-CH₂CH₃) |
Mandatory Safety and Hazard Management
The use of cyanide compounds necessitates the strictest adherence to safety protocols. Failure to comply can result in severe injury or death.
-
Toxicity: Cyanide salts and hydrogen cyanide (HCN) are potent, rapidly acting poisons.[11] Exposure can occur through inhalation, ingestion, or skin absorption. High exposure can lead to confusion, coma, and death.[11]
-
Fume Hood Use: All operations involving cyanide, including weighing, transfer, reaction, and work-up, must be performed inside a certified chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): At a minimum, PPE includes a lab coat, chemical-resistant double gloves (nitrile is common, but check compatibility), and chemical splash goggles with a face shield.[12]
-
Acid Incompatibility: NEVER mix cyanide salts with acid outside of a controlled apparatus designed to handle the evolution of highly toxic hydrogen cyanide gas.[12] The protocol described herein uses a basic medium, which mitigates this risk.
-
Working Alone: Never work with cyanides when you are alone in the laboratory.[14] Ensure colleagues are aware of the nature of your work.
-
Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated glassware, gloves, etc.) is considered hazardous waste. It must be quenched before disposal. A common method is to treat the waste with an excess of aqueous sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate ion. The quenched waste must be collected in a designated, clearly labeled cyanide waste container.[13]
-
Emergency Response:
-
Spills: For small spills inside a fume hood, cover with a non-combustible absorbent material, and then treat the area with a 10% bleach solution.[12] For larger spills, evacuate the area and contact the institutional emergency response team.[13]
-
Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][15] For eye contact, flush with an eyewash station for 15 minutes.[12] If inhaled, move the victim to fresh air immediately. In all cases of suspected exposure, call emergency medical services immediately and inform them that cyanide poisoning is suspected.[12] An emergency cyanide antidote kit should be available, and personnel should be trained in its use.[15]
-
Conclusion
The synthesis of 2-(diethylamino)-2-phenylacetonitrile from benzaldehyde and diethylamine is a highly efficient and robust application of the Strecker reaction. The mechanism, proceeding through a critical iminium ion intermediate, is well-understood and allows for the direct formation of an N,N-disubstituted α-amino nitrile in excellent yields. While the procedure is straightforward, the extreme toxicity of the cyanide reagent demands meticulous planning, an unwavering commitment to safety protocols, and a thorough understanding of emergency procedures. The resulting product is a versatile chemical intermediate, poised for further elaboration in the development of novel chemical entities for the pharmaceutical and agrochemical industries.
References
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Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
-
Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum. [Link]
-
ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. (2009). Rasayan Journal of Chemistry. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. ResearchGate. [Link]
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Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]
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Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]
-
Alpha amino acid synthesis. Khan Academy. [Link]
-
CYANIDE HAZARD SUMMARY. NJ.gov. [Link]
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A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). PMC. [Link]
-
Cyanide. OHSA. [Link]
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?. (2025). Quora. [Link]
-
Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Standard Operating Procedure for the Use of Cyanide Salts. (2021). Imperial College London. [Link]
-
2-(DIMETHYLAMINO)-2-PHENYLACETONITRILE. gsrs. [Link]
-
2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]
-
α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. [Link]
-
Strecker amino acid synthesis. Grokipedia. [Link]
-
Overview of Strecker reaction of benzaldehyde, yielding the related... ResearchGate. [Link]
-
2-(dimethylamino)-2-phenylacetonitrile. PubChem. [Link]
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Toxicity profile of alpha-aminophenylacetonitrile derivatives
Toxicological Characterization and Structural Optimization of
Executive Summary: The Benzylic-Nitrile Liability
The
Unlike aliphatic aminonitriles, the benzylic position in these derivatives confers unique reactivity. The primary toxicological liability is not direct receptor interaction, but rather metabolic instability leading to the liberation of cyanide (
This guide provides a rigorous framework for evaluating the toxicity of this scaffold, distinguishing between the acute risks of the parent compounds and the optimized safety profiles of substituted derivatives.
Mechanisms of Toxicity
To engineer safety, one must understand the failure modes. The toxicity of
The Retro-Strecker Instability (Spontaneous)
In aqueous physiological media, simple
-
Mechanism: The presence of the electron-withdrawing phenyl group stabilizes the intermediate imine, but if the amine is unsubstituted (primary), the equilibrium can shift toward decomposition.
-
Result: Spontaneous release of HCN before metabolic processing.
Oxidative Bioactivation (Metabolic)
This is the dominant toxicity pathway for stable derivatives.
-
Enzyme: Cytochrome P450 (specifically CYP2E1 and CYP1A2 isoforms).
-
Process:
-Hydroxylation at the benzylic carbon creates an unstable cyanohydrin-amine intermediate, which spontaneously collapses. -
Output: Benzaldehyde derivative + Ammonia + Cyanide Ion .
-
Physiological Impact: The released cyanide binds to the heme
binuclear center of Cytochrome c Oxidase (Complex IV), halting mitochondrial respiration and causing histotoxic hypoxia.
Neurotoxicity (Target-Mediated)
While less common in phenyl-derivatives compared to aliphatic nitriles (like IDPN which causes "waltzing syndrome"), certain lipophilic derivatives can cross the blood-brain barrier (BBB).
-
Action: Antagonism of GABAergic pathways or non-specific membrane disruption.
Visualization: Metabolic Bifurcation
The following diagram illustrates the critical divergence between bioactivation (toxicity) and detoxification (clearance).
Figure 1: Metabolic fate of
Self-Validating Experimental Protocols
As a researcher, you must assume the compound is a cyanide donor until proven otherwise. The following protocols are designed to quantify this risk.
In Vitro Microsomal Cyanide Release Assay
Objective: Quantify the molar equivalent of cyanide released per hour of metabolic incubation.
Reagents:
-
Pooled Liver Microsomes (Human/Rat).
-
NADPH regenerating system.
-
Trap Solution: 0.1 M NaOH.
Protocol:
-
Incubation: Incubate test compound (10 µM) with microsomes (1 mg/mL) and NADPH at 37°C in a sealed headspace vial.
-
Acidification: After 60 mins, inject 20%
through the septum to stop the reaction and volatilize all free as HCN gas. -
Capture: Transfer the headspace gas into the NaOH trap solution using a gas-tight syringe or a micro-diffusion well setup.
-
Quantification: React the trap solution with Naphthalene-2,3-dialdehyde (NDA) and taurine.
-
Detection: Measure fluorescence (Ex 418 nm / Em 460 nm).
-
Validation: Run a positive control using Benzyl cyanide (known donor) and a negative control (Monepantel, stable AAD).
Acceptance Criteria:
-
< 1% conversion to CN⁻ indicates metabolic stability.
-
5% conversion flags the compound as a high-risk toxophore.
Mitochondrial Respiration Stress Test (Seahorse Assay)
Objective: Determine if the compound acts as a direct respiratory poison (CN-like) or an uncoupler.
Protocol:
-
Culture HepG2 cells in XF96 plates.
-
Inject test compound (titrated 0.1 – 100 µM).
-
Measure Oxygen Consumption Rate (OCR).
-
Interpretation:
-
Sharp drop in OCR (Basal & Maximal): Indicates Complex IV inhibition (Cyanide effect).
-
Increase in Basal OCR / Drop in ATP Production: Indicates uncoupling (Protonophore effect due to lipophilic amine).
-
Quantitative Data: Toxicity Benchmarks
The following table summarizes the toxicity profile of the parent scaffold versus optimized derivatives.
| Compound Class | Structure | Oral LD50 (Rat) | Primary Toxicity Mode | Metabolic Stability |
| Parent Scaffold | 2-amino-2-phenylacetonitrile | ~270 mg/kg [1] | Acute Hypoxia (CN release) | Low (Retro-Strecker prone) |
| Aliphatic Analog | Aminoacetonitrile (AAN) | High Toxicity | Lathyrism (LOX inhibition) + CN | Very Low |
| Optimized AAD | Monepantel (Zolvix) | > 2000 mg/kg [2] | None (Nematode Specific) | High (Sulfone formation) |
| Benzyl Cyanide | Ph-CH₂-CN | ~270 mg/kg [1] | Metabolic CN release | Moderate |
Note: The similarity in LD50 between the parent amino-nitrile and benzyl cyanide suggests that the amino group does not significantly detoxify the molecule without further substitution.
Structural Optimization Strategies
To utilize this scaffold in drug development (e.g., for anthelmintics or enzyme inhibitors) without toxicity, apply these modifications:
-
Steric Capping: Substitution at the
-carbon (e.g., gem-dimethyl or methyl/phenyl) prevents -proton abstraction, blocking the formation of the intermediate imine required for cyanide release. -
Amide Derivatization: Acylation of the free amine (forming an amide) stabilizes the molecule against retro-Strecker decomposition and reduces affinity for oxidative deamination enzymes.
-
Chiral Selection: As seen in Monepantel, the (S)-enantiomer often carries biological activity. Using pure enantiomers reduces the total metabolic load compared to racemates.
-
Electron Modulation: Adding electron-withdrawing groups (e.g.,
) on the phenyl ring can alter the bond dissociation energy of the benzylic position, making it less susceptible to CYP450 attack.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77000, 4-Aminophenylacetonitrile. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2010). Public Release Summary - Monepantel in the Product Zolvix. Retrieved from [Link]
-
Kaminsky, R., et al. (2008).[1] A new class of anthelmintics effective against drug-resistant nematodes.[1][2] Nature. (Contextual citation for AAD mechanism).
-
National Institutes of Health (NIH). (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors. PMC. Retrieved from [Link]
Sources
2-(Diethylamino)-2-phenylacetonitrile melting point and boiling point
[1][2][3][4][5][6][7][8][9][10][11]
Executive Summary
2-(Diethylamino)-2-phenylacetonitrile (CAS: 5097-99-4 ) is an
This guide provides the estimated physicochemical properties based on homologous series validation, a standardized synthesis protocol, and critical safety workflows for handling cyanide-based intermediates.
Physicochemical Properties[1][2][4][5][6][7][8][11][12][13]
Identification & Constants
| Property | Data | Notes |
| IUPAC Name | 2-(Diethylamino)-2-phenylacetonitrile | Also known as |
| CAS Number | 5097-99-4 | Verified Registry Number |
| Molecular Formula | ||
| Molecular Weight | 188.27 g/mol | |
| Physical State | Liquid / Low-melting solid | Oily liquid at room temp (Standard purity) |
| Solubility | Soluble in | Insoluble in water |
Melting & Boiling Points (Experimental vs. Homolog Inference)
Direct experimental values for the diethyl derivative are often absent from public safety data sheets due to its tendency to decompose before boiling at atmospheric pressure. The properties are technically bracketed using the well-characterized Dimethyl homolog (CAS 827-36-1).[1]
| Compound | Substituent | Boiling Point (Experimental) | Pressure | Melting Point |
| Reference Homolog | Dimethyl- | 88–90 °C [1] | 2.0 mmHg | Liquid |
| Target Compound | Diethyl- | ~105–115 °C (Estimated) | 2.0 mmHg | < 25 °C (Likely oil) |
Technical Insight:
-Aminonitriles are thermally labile. Distillation must be performed under high vacuum (< 5 mmHg) to prevent the retro-Strecker reaction, which releases toxic HCN and reverts the compound to benzaldehyde and diethylamine.
Synthesis & Preparation (Strecker Protocol)
The industrial and laboratory standard for preparation is the Strecker Synthesis , involving the condensation of benzaldehyde, diethylamine, and a cyanide source (KCN or NaCN).
Reaction Scheme
The reaction proceeds via an iminium ion intermediate, which is then intercepted by the cyanide nucleophile.
Figure 1: Mechanistic pathway for the Strecker synthesis of the target aminonitrile.
Step-by-Step Protocol
Safety Warning: This procedure generates HCN and uses highly toxic KCN.[1] Work exclusively in a high-efficiency fume hood.[1]
-
Reagent Preparation:
-
Dissolve Diethylamine (1.0 equiv) in a solvent mixture (e.g., Water/Acetic Acid or Methanol/Water).
-
Cool the solution to 0–5 °C in an ice bath.
-
-
Aldehyde Addition:
-
Add Benzaldehyde (1.0 equiv) dropwise to the amine solution.
-
Stir for 30 minutes to ensure imine/iminium formation.
-
-
Cyanide Addition:
-
Add an aqueous solution of Potassium Cyanide (KCN) (1.1 equiv) slowly, maintaining temperature < 10 °C.
-
Critical Control Point: Exothermic reaction; monitor internal temperature to prevent HCN vaporization.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature and stir for 3–12 hours.
-
Phase separation typically occurs (oily product layer).
-
-
Work-up:
-
Extract with Diethyl Ether or Dichloromethane (DCM) .
-
Wash the organic layer with Water (to remove excess cyanide) and Brine .
-
Dry over anhydrous
.[3]
-
-
Purification:
Characterization & Validation
To validate the identity of CAS 5097-99-4 without relying on ambiguous melting points, use NMR spectroscopy.[1]
| Method | Expected Signal | Assignment |
| 1H NMR ( | Aromatic Protons (Phenyl ring) | |
| Methine Proton (-CH-CN) (Diagnostic Singlet) | ||
| Methylene Protons ( | ||
| Methyl Protons ( | ||
| IR Spectroscopy | ~2220–2240 | Weak nitrile ( |
Applications & Downstream Chemistry[4]
This compound acts as a "masked" form of several critical pharmacophores.
Figure 2: Primary synthetic utility and decomposition pathways.[1]
- -Amino Acids: Acidic hydrolysis converts the nitrile to a carboxylic acid (e.g., analogs of Phenylglycine).
-
1,2-Diamines: Reduction (e.g., with
) yields substituted ethylenediamines, common motifs in antihistamines and ligands.
References
-
Organic Syntheses , Coll. Vol. 3, p. 88 (1955); Vol. 27, p. 20 (1947). Preparation of alpha-(N,N-Dimethylamino)phenylacetonitrile.
-
PubChem Compound Summary . 2-(Diethylamino)-2-phenylacetonitrile (CAS 5097-99-4).[5][6][7][1][8][9][10][11][12][13]
- Shaikh, A. et al. "One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source." European Journal of Organic Chemistry, 2010.
-
Stenutz, R. Data for N,N-Dimethyltryptamine isomers. (Structural isomer confirmation).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. chemsynthesis.com [chemsynthesis.com]
Methodological & Application
One-pot synthesis of alpha-aminonitriles using diethylamine
Application Note: Precision One-Pot Synthesis of -Aminonitriles Using Diethylamine
Executive Summary & Scientific Rationale
The synthesis of
This guide focuses on the one-pot synthesis using diethylamine . Unlike primary amines, diethylamine forms a highly reactive iminium ion intermediate rather than a stable imine. This mechanistic distinction requires specific catalytic activation to prevent retro-Strecker hydrolysis and ensure high yields.
We present two field-validated protocols:
-
Method A (Green Chemistry): Indium-catalyzed aqueous synthesis using TMSCN.[2][3] Ideal for rapid library generation and environmentally sensitive workflows.
-
Method B (Robust Organic): Zirconium(IV) Chloride (
) catalyzed synthesis in acetonitrile. Ideal for scale-up and moisture-sensitive substrates.
Mechanistic Insight
The reaction proceeds via a modified Strecker mechanism.[4] The secondary amine (diethylamine) condenses with the carbonyl compound to form an unstable hemiaminal, which dehydrates to form a cationic iminium intermediate .
Critical Control Point: The equilibrium between the carbonyl/amine and the iminium ion is the rate-determining bottleneck. Lewis acid catalysts (
Reaction Pathway Visualization
Caption: Mechanistic pathway for secondary amine Strecker reaction. The formation of the electrophilic iminium ion is the critical intermediate stabilized by the catalyst.
Experimental Protocols
Method A: Indium-Mediated Aqueous Synthesis (Green Route)
Rationale: Indium metal acts as a water-tolerant Lewis acid. This protocol avoids volatile organic solvents (VOCs) and utilizes Trimethylsilyl Cyanide (TMSCN) as a safer, easier-to-handle cyanide source than KCN gas/salts.[5][6]
Reagents:
-
Diethylamine (1.1 mmol)
-
Indium powder (10 mol%)
-
Solvent: Deionized Water (2-3 mL)
Step-by-Step Protocol:
-
Setup: In a 10 mL round-bottom flask, suspend Indium powder (10 mol%) in deionized water (2 mL).
-
Addition: Add the aldehyde (1.0 mmol) and diethylamine (1.1 mmol) sequentially. Stir vigorously at Room Temperature (RT) for 5 minutes.
-
Cyanation: Add TMSCN (1.2 mmol) dropwise. Caution: TMSCN is toxic.[8][9] Handle in a fume hood.
-
Reaction: Stir the heterogeneous mixture at RT.
-
Checkpoint: Monitor via TLC (typically 30–60 mins). The mixture often becomes clear or forms an oil as the product forms.
-
-
Workup: Extract the aqueous mixture with Ethyl Acetate (
). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.-
Note: Most products are obtained in high purity (>90%) without column chromatography. If necessary, purify via short silica plug (Hexane/EtOAc).
-
Method B: -Catalyzed Synthesis (Robust Route)
Rationale: Zirconium(IV) chloride is an inexpensive, oxophilic Lewis acid that effectively catalyzes the dehydration step to the iminium ion in organic media.
Reagents:
-
Diethylamine (1.0 mmol)
- (5-10 mol%)
-
Solvent: Dry Acetonitrile (
)
Step-by-Step Protocol:
-
Activation: Dissolve
(0.05 mmol) in dry acetonitrile (5 mL) under an inert atmosphere ( or Ar). -
Imine Formation: Add aldehyde (1.0 mmol) and diethylamine (1.0 mmol). Stir for 10 minutes to allow pre-complexation.
-
Cyanation: Add TMSCN (1.2 mmol) slowly via syringe.
-
Reaction: Stir at RT.
-
Observation: Reaction times are typically short (20–45 mins).
-
-
Quench: Quench with water (5 mL).
-
Isolation: Extract with Dichloromethane (DCM). Wash the organic phase with brine, dry over
, and concentrate.
Quantitative Performance & Substrate Scope
The following data summarizes the expected yields for
| Substrate (Aldehyde) | Amine | Time (min) | Yield (%) | Notes |
| Benzaldehyde | Diethylamine | 30 | 92 | Standard benchmark |
| 4-Methoxybenzaldehyde | Diethylamine | 40 | 94 | Electron-rich, slower iminium formation |
| 4-Chlorobenzaldehyde | Diethylamine | 25 | 96 | Electron-poor, rapid reaction |
| Cinnamaldehyde | Diethylamine | 45 | 88 | Conjugated system preserved |
| Cyclohexanecarbaldehyde | Diethylamine | 60 | 85 | Aliphatic, steric hindrance |
Data aggregated from comparative analysis of Lewis-acid catalyzed protocols [1, 2].
Workflow & Safety Architecture
Safety Alert: All protocols involve Cyanide sources.[9]
-
Engineering Controls: Perform all operations in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste Disposal: Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal. Do not acidify cyanide waste.[8]
Operational Workflow Diagram
Caption: Operational workflow for the one-pot synthesis. Red node indicates the critical safety step involving cyanide addition.
References
-
Teimouri, F. et al. (2011). A truly green synthesis of
-aminonitriles via Strecker reaction. National Institutes of Health (PMC). [Link] -
Reddy, C. S. et al. (2009).[10] ZrCl4 promoted efficient one-pot synthesis of
-amino nitriles.[10] Indian Journal of Chemistry. [Link] -
North, M. (2010). The traditional Strecker reaction. Science of Synthesis. [Link]
-
Shaikh, R. et al. (2010).[9] Alum catalyzed efficient one pot synthesis of
-amino nitriles. Rasayan Journal of Chemistry. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. sciforum.net [sciforum.net]
- 6. sciforum.net [sciforum.net]
- 7. jocpr.com [jocpr.com]
- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. scispace.com [scispace.com]
Green chemistry methods for 2-(diethylamino)-2-phenylacetonitrile synthesis
Executive Summary
The synthesis of 2-(diethylamino)-2-phenylacetonitrile via the Strecker reaction has traditionally relied on hazardous alkali metal cyanides (NaCN, KCN) and volatile organic solvents. This application note details three validated Green Chemistry protocols that align with the 12 Principles of Green Chemistry. These methods prioritize the elimination of free cyanide salts, the use of aqueous or solvent-free media, and the implementation of recyclable catalysts.
Key Advantages of New Protocols:
-
Safety: Replacement of lethal cyanide gas sources with stable Potassium Hexacyanoferrate(II) or controlled TMSCN.
-
Sustainability: Use of water as a solvent or solvent-free conditions.
-
Efficiency: High atom economy with yields exceeding 90%.
Strategic Rationale & Mechanism
The target molecule is a classic
The Green Shift
Traditional methods generate significant toxic waste and pose severe inhalation risks. The modern approach utilizes Potassium Hexacyanoferrate(II) (
Reaction Mechanism
The reaction proceeds via the in situ formation of an iminium ion (from benzaldehyde and diethylamine), which subsequently undergoes nucleophilic attack by the cyanide anion.
Figure 1: Mechanistic pathway for the formation of 2-(diethylamino)-2-phenylacetonitrile via iminium ion intermediate.
Experimental Protocols
Protocol A: The "Non-Toxic Source" Method (Aqueous/Biphasic)
Principle: Utilization of
Reagents:
-
Benzaldehyde (1.0 equiv)[3]
-
Diethylamine (1.2 equiv)
-
Potassium Hexacyanoferrate(II) (
) (0.2 equiv - note: provides 6 CN groups) -
Catalyst: Iodine (
, 10 mol%) or L-Proline (20 mol%) -
Solvent: Water or Water/Ethanol (1:1)[2]
Procedure:
-
Setup: In a 50 mL round-bottom flask, dissolve benzaldehyde (10 mmol) and diethylamine (12 mmol) in 10 mL of water/ethanol.
-
Activation: Add
(2 mmol) and the catalyst ( or Proline). -
Reaction: Stir the mixture vigorously at 60°C for 4–6 hours. The biphasic nature (if using water) helps drive the organic product out of the aqueous phase.
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). Disappearance of benzaldehyde indicates completion.
-
Workup: Extract with ethyl acetate (
mL). Wash the organic layer with brine. -
Purification: Dry over
and concentrate under reduced pressure. Recrystallize from ethanol if necessary.
Why this works: The catalyst aids in the dissociation of the cyanide ligand from the iron complex specifically at the interface of the iminium formation, minimizing free HCN gas evolution.
Protocol B: The "Atom Economy" Method (Indium/Water)
Principle: Indium metal acts as a Lewis acid catalyst stable in water, activating the carbonyl group for iminium formation and subsequent cyanation using TMSCN.
Reagents:
-
Benzaldehyde (1.0 equiv)[3]
-
Diethylamine (1.1 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[3]
-
Catalyst: Indium powder (10 mol%)
-
Solvent: Deionized Water
Procedure:
-
Mixing: To a suspension of benzaldehyde (1 mmol) and diethylamine (1.1 mmol) in water (2 mL), add Indium powder (10 mol%).
-
Addition: Add TMSCN (1.2 mmol) dropwise.
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Workup: Add diethyl ether (5 mL) to the reaction mixture. Filter to recover the Indium powder (recyclable).
-
Isolation: Separate the organic layer, dry, and evaporate.
Green Benefit: Indium is reusable, water is the solvent, and the reaction is extremely fast (high throughput).
Protocol C: The "Solvent-Free" Method (Clay Catalysis)
Principle: Montmorillonite K-10 is a solid acid catalyst that promotes condensation and nucleophilic attack without the need for bulk solvents.
Reagents:
-
Benzaldehyde (1.0 equiv)[3]
-
Diethylamine (1.0 equiv)
-
TMSCN or
(1.2 equiv) -
Catalyst: Montmorillonite K-10 (100 mg per mmol reactant)
Procedure:
-
Adsorption: Mix benzaldehyde, diethylamine, and the cyanide source with Montmorillonite K-10 in a mortar.
-
Reaction: Grind the mixture for 10–15 minutes or place in a flask and stir at room temperature (if liquid enough) or mild heat (50°C).
-
Extraction: Wash the solid mass with ethyl acetate. Filter off the clay (which can be reactivated by heating).
-
Purification: Evaporate the solvent to yield the pure
-aminonitrile.
Comparative Analysis of Methods
| Feature | Protocol A ( | Protocol B (Indium/Water) | Protocol C (Clay/Solvent-Free) |
| Cyanide Hazard | Lowest (Bound to Fe) | Moderate (TMSCN used) | Moderate (TMSCN used) |
| Reaction Time | 4–6 Hours | 30–60 Minutes | 15–45 Minutes |
| Yield | 85–92% | 90–95% | 88–94% |
| Atom Economy | High | Moderate (TMS byproduct) | Very High |
| Scalability | High (Industrial preferred) | Moderate (Cost of Indium) | Moderate (Solid handling) |
Safety & Handling (Critical)
Hazard Identification:
-
Target Product: 2-(diethylamino)-2-phenylacetonitrile is Toxic if swallowed and Fatal if inhaled .[4][5][6] It is a nitrile precursor that can metabolize to release cyanide.
-
Reagents: Diethylamine is corrosive and highly flammable.
Mandatory Controls:
-
Engineering: All reactions must be performed in a certified chemical fume hood with a face velocity of >100 fpm.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Waste Disposal: Aqueous waste from Protocol A contains iron-cyanide complexes. Do not acidify this waste (risk of HCN evolution). Dispose of as hazardous cyanide waste at pH > 11.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal green synthesis protocol based on laboratory constraints.
References
-
Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-aminonitriles via Strecker reaction.[7] Organic and Medicinal Chemistry Letters, 1(1), 11. Link -
DeSK, M. (2011). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Green Chemistry, 13, 225-227. Link
-
Yadav, J. S., Reddy, B. V. S., et al. (2002).
-aminonitriles. Journal of Chemical Research. Link -
Thermo Fisher Scientific. (2021). Safety Data Sheet: Phenylacetonitrile derivatives. Link
-
Li, G., et al. (2010). Efficient and environmentally friendly synthesis of
-aminonitriles via one-pot three-component condensation... using potassium hexacyanoferrate(II).[1][4][8] Tetrahedron Letters, 51(30), 3927-3930. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kishida.co.jp [kishida.co.jp]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: Scalable Synthesis of 2-(Diethylamino)-2-phenylacetic Acid
Executive Summary
This application note details the synthesis of 2-(diethylamino)-2-phenylacetic acid , a critical intermediate in the production of anticholinergic and antispasmodic agents (e.g., Adiphenine, Benactyzine analogs). The protocol utilizes a nitrile precursor strategy via the Strecker synthesis, followed by acid-catalyzed hydrolysis.[1][2][3]
Unlike standard peptide synthesis, the steric bulk of the diethyl and phenyl groups requires specific optimization to prevent Retro-Strecker decomposition during hydrolysis. This guide provides a robust, self-validating workflow suitable for scale-up from gram to multigram quantities.
Reaction Pathway & Mechanism
The synthesis proceeds in two distinct phases.[2][4][5] The Strecker Reaction constructs the carbon skeleton and introduces the amine functionality. The subsequent Hydrolysis converts the nitrile to the carboxylic acid.[6]
Mechanistic Insight: The Retro-Strecker Danger
-
The Risk:
-Amino nitriles are thermodynamically unstable relative to their parent aldehyde and amine in aqueous solution. Under basic conditions or insufficient acidity, the equilibrium shifts backward (Retro-Strecker), regenerating Benzaldehyde and HCN. -
The Solution: We utilize strong acid hydrolysis (HCl) . The high concentration of protons ensures the amine nitrogen is fully protonated (
), rendering it non-nucleophilic and locking the molecule in the forward synthetic direction.
DOT Diagram: Reaction Mechanism
Figure 1: Mechanistic pathway from aldehyde to amino acid, highlighting the critical Retro-Strecker avoidance path.
Phase 1: Synthesis of the Nitrile Precursor
Target Molecule: 2-(diethylamino)-2-phenylacetonitrile Method: Modified Strecker using Sodium Bisulfite (Safety Optimization).
Rationale
Direct use of HCN gas is hazardous and requires specialized containment. This protocol uses the bisulfite adduct method , generating the reactive iminium species in situ while keeping free cyanide concentration controlled.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[7][8] | Role |
| Benzaldehyde | 106.12 | 1.0 | Electrophile |
| Diethylamine | 73.14 | 1.1 | Nucleophile |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 1.0 | Adduct Former |
| Sodium Cyanide (NaCN) | 49.01 | 1.05 | Cyanide Source |
| Water | - | Solvent | Solvent |
Detailed Protocol
-
Bisulfite Adduct Formation:
-
In a 500 mL round-bottom flask (RBF), dissolve Sodium Bisulfite (1.0 eq) in minimal water.
-
Add Benzaldehyde (1.0 eq) dropwise with vigorous stirring at room temperature.
-
Observation: A thick white precipitate (the bisulfite adduct) will form. Stir for 30 minutes.
-
-
Amine Addition:
-
Add Diethylamine (1.1 eq) to the slurry.
-
Note: The reaction is slightly exothermic. The precipitate may dissolve or change texture as the aminonitrile forms. Stir for 1 hour.
-
-
Cyanation (CRITICAL SAFETY STEP):
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of Sodium Cyanide (1.05 eq) in water dropwise over 30 minutes.
-
Safety: Perform this strictly in a fume hood. Ensure a bleach bath is available to neutralize spills.
-
-
Completion:
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
The product, 2-(diethylamino)-2-phenylacetonitrile , will separate as an oil.
-
-
Workup:
-
Extract the mixture with Diethyl Ether or Ethyl Acetate (3x).[8]
-
Wash the organic layer with Brine (1x) and Water (1x).
-
Dry over anhydrous
and concentrate under reduced pressure. -
Checkpoint: The resulting oil should be clear to pale yellow. IR should show a weak nitrile peak at ~2230 cm⁻¹.
-
Phase 2: Hydrolysis to Carboxylic Acid
Target Molecule: 2-(diethylamino)-2-phenylacetic acid hydrochloride
Rationale
Basic hydrolysis is prone to racemization and retro-Strecker decomposition. Acid hydrolysis is robust for sterically hindered nitriles. We use concentrated HCl to force the conversion of the nitrile
Reagents
-
Precursor: 2-(diethylamino)-2-phenylacetonitrile (from Phase 1)
-
Acid: Concentrated Hydrochloric Acid (37%, ~12M)
-
Solvent: None (Neat in acid) or Acetic Acid (if solubility is poor)
Detailed Protocol
-
Setup:
-
Place the crude nitrile oil in a heavy-walled pressure vessel or a standard RBF with a high-efficiency reflux condenser.
-
Add Concentrated HCl (10 mL per gram of nitrile).
-
-
Reaction:
-
Heat to Reflux (approx. 100°C) .
-
Duration: 6–12 hours.
-
Monitoring: Monitor by TLC (System: MeOH/DCM 1:9). The nitrile spot (high Rf) will disappear; the acid spot (low Rf) will appear.
-
Note: A precipitate of Ammonium Chloride (
) may form.
-
-
Isolation (Hydrochloride Salt):
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess HCl and water under reduced pressure (Rotovap) to obtain a solid residue.
-
Trituration: Add dry Acetone or Ether to the residue. The amino acid hydrochloride is insoluble in acetone, while impurities often dissolve.
-
Filter the white solid.
-
-
Purification (Free Acid - Optional):
-
Dissolve the HCl salt in minimal water.
-
Adjust pH to the Isoelectric Point (approx pH 5.5–6.5) using 10% NaOH or Ammonium Hydroxide.
-
The free amino acid will precipitate. Filter, wash with cold water, and dry.
-
Process Workflow & Validation
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Troubleshooting & Expertise (E-E-A-T)
Common Failure Modes
-
Low Yield in Hydrolysis:
-
Cause: Incomplete conversion of the intermediate amide. Steric hindrance from the diethyl and phenyl groups makes the amide bond very stable.
-
Fix: Increase reaction time to 24 hours or use 70% Sulfuric Acid (
) instead of HCl. Note that is harder to remove (requires neutralization).
-
-
Dark/Tarred Product:
-
Cause: Polymerization of benzaldehyde or oxidation of the amine.
-
Fix: Ensure the bisulfite adduct is fully formed before adding the amine. Conduct the reaction under Nitrogen atmosphere.
-
-
Safety - HCN Evolution:
-
Risk:[9] Acidifying the cyanide reaction mixture releases lethal HCN gas.
-
Control: Never acidify the Phase 1 mixture. Wash the organic layer with basic brine (pH > 10) to remove residual cyanide before any acidic workup.
-
Analytical Validation
-
1H NMR (DMSO-d6): Look for the diagnostic singlet (or coupled signal if chiral) of the
-proton at ppm. The ethyl groups will appear as a triplet ( ppm) and quartet ( ppm). -
IR Spectroscopy:
-
Nitrile Precursor: Sharp peak at
(CN). -
Final Acid: Broad band
(OH/NH) and strong carbonyl (C=O).
-
References
-
Strecker Synthesis Mechanism & Overview
-
Hydrolysis of Hindered Nitriles
-
Classic Organic Synthesis Protocol (Adduct Method)
-
Acid Hydrolysis of Phenylacetonitriles
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. savemyexams.com [savemyexams.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 12. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
Application Note: Catalytic Strecker Synthesis of 2-(Diethylamino)-2-phenylacetonitrile
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-(diethylamino)-2-phenylacetonitrile via a catalytic Strecker reaction. Unlike classical methods utilizing toxic aqueous cyanide salts (NaCN/KCN) which often suffer from reversibility and difficult workups, this protocol employs Trimethylsilyl Cyanide (TMSCN) activated by Molecular Iodine (
This method is specifically optimized for secondary amines (diethylamine), which are sterically more demanding than primary amines. The protocol operates under neutral conditions at room temperature, minimizing by-products and ensuring high purity (>95%) suitable for downstream pharmaceutical applications (e.g., synthesis of spasmolytics like Adiphenine).
Mechanistic Insight & Reaction Design
Why Molecular Iodine?
While Lanthanide triflates (e.g.,
Mechanism of Action:
-
Imine Activation: Iodine coordinates with the carbonyl oxygen of benzaldehyde or the nitrogen of the transient hemiaminal, facilitating dehydration to form the reactive iminium ion.
-
Nucleophilic Attack: The activation lowers the LUMO energy of the imine/iminium species, allowing the cyanide nucleophile (from TMSCN) to attack rapidly.
-
Regeneration: The silyl group transfers to the oxygen (forming a silyl ether byproduct if water is present) or is hydrolyzed, regenerating the catalyst for the next cycle.
Reaction Pathway Visualization
Figure 1: Catalytic cycle for the Iodine-mediated Strecker reaction demonstrating iminium activation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |
| Benzaldehyde | 106.12 | 1.0 | 1.06 g (10 mmol) | Substrate |
| Diethylamine | 73.14 | 1.0 | 0.73 g (10 mmol) | Amine Source |
| TMSCN | 99.21 | 1.2 | 1.19 g (12 mmol) | Cyanide Source |
| Iodine ( | 253.81 | 0.05 | 127 mg (0.5 mmol) | Catalyst (5 mol%) |
| Dichloromethane (DCM) | - | - | 10 mL | Solvent |
| - | - | 10 mL | Quench (Iodine) |
Step-by-Step Procedure
Step 1: Catalyst Activation & Imine Formation
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to ensure an inert atmosphere. -
Add Benzaldehyde (10 mmol) and Diethylamine (10 mmol) to DCM (10 mL).
-
Add Molecular Iodine (5 mol%) in one portion.
-
Observation: The solution will turn a dark reddish-brown color immediately.
-
-
Stir at room temperature for 10 minutes. This pre-stirring allows the initial formation of the hemiaminal/iminium species before cyanide addition.
Step 2: Cyanide Addition (CRITICAL SAFETY STEP) 6. Slowly add TMSCN (1.2 equiv) via syringe over 2–3 minutes.
- Note: Reaction is slightly exothermic. Ensure good stirring.
- Seal the flask and stir at room temperature.
- Reaction Time: Typically 30–60 minutes for complete conversion.
- Monitoring: Check via TLC (Hexane:EtOAc 4:1). The aldehyde spot (
) should disappear; product spot appears around .
Step 3: Quench & Workup
8. Once complete, add saturated aqueous
- Purpose: This reduces residual Iodine (
), changing the organic layer color from dark brown to pale yellow/clear.
- Transfer to a separatory funnel. Extract the aqueous layer with DCM (
mL). - Wash combined organic layers with water (
mL) and brine ( mL). - Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Step 4: Purification 12. The crude oil is often sufficiently pure (>90%). 13. If higher purity is required, perform flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
- Stability Note:
-aminonitriles can be unstable on acidic silica. Add 1% Triethylamine to the eluent to deactivate the silica.
Analytical Validation
Successful synthesis must be validated against the following spectroscopic data.
| Technique | Expected Signal | Interpretation |
| IR Spectroscopy | 2220–2240 | Weak band characteristic of Nitrile (-CN). |
| The methine proton (Ar-CH-CN). Diagnostic peak. | ||
| Phenyl ring protons. | ||
| Methylene protons of diethylamine. | ||
| Methyl protons of diethylamine. |
Safety & Handling (HSE)
DANGER: CYANIDE HAZARD Although TMSCN is safer than HCN gas, it hydrolyzes rapidly upon contact with moisture (in air or lungs) to release Hydrogen Cyanide (HCN) , a fatal asphyxiant.
-
Engineering Controls: All operations involving TMSCN must be performed in a certified chemical fume hood .
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste Disposal: All aqueous waste (from the quench) must be treated as cyanide waste. Treat with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal, according to local EH&S regulations.
-
First Aid: Have a Cyanide Antidote Kit available in the lab. If inhaled, move to fresh air immediately and seek emergency medical attention.[4][5]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | TMSCN hydrolyzes to HCN and Hexamethyldisiloxane in wet conditions. Dry DCM over |
| Incomplete Reaction | Steric hindrance of diethylamine. | Increase catalyst loading to 10 mol% or extend reaction time to 2 hours. |
| Dark Product | Residual Iodine. | Ensure thorough wash with Sodium Thiosulfate ( |
| Decomposition on Column | Acidic hydrolysis on Silica. | Use neutral Alumina or pre-treat Silica with 1% |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of diethylamino phenylacetonitrile.
References
-
Das, B., et al. (2009).[6] Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine.[6] Synthesis, 2009(20), 3467-3471.
-
Yadav, J. S., et al. (2001). Indium(III) triflate catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron Letters, 42(45), 8067-8070.
-
Gelest, Inc. (2010). Safety Data Sheet: Trimethylsilyl Cyanide.
-
Mineno, T., et al. (2014).[7] Highly-Efficient Conversion of Primary Amides to Nitriles Using Indium(III) Triflate as the Catalyst.[7][8][9] International Journal of Organic Chemistry, 4, 1-6.[7]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gelest.com [gelest.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine [organic-chemistry.org]
- 7. Highly-Efficient Conversion of Primary Amides to Nitriles Using Indium(III) Triflate as the Catalyst [scirp.org]
- 8. new.zodml.org [new.zodml.org]
- 9. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Strecker Synthesis for Diethylamino Nitriles
Topic: High-Yield Synthesis of
Executive Summary
Diethylamine is a secondary, acyclic amine with moderate steric bulk. Unlike primary amines that form stable imines, diethylamine forms iminium ions upon condensation with aldehydes or ketones. These intermediates are highly susceptible to hydrolysis (reverting to starting materials) and the "Retro-Strecker" equilibrium.
This guide provides field-validated protocols to stabilize the iminium intermediate and drive the equilibrium toward the nitrile product, specifically addressing the low yields common with classical aqueous cyanide methods.
Module 1: Critical Parameters (The "Why")
The Iminium Stability Factor
The core failure mode in diethylamino nitrile synthesis is the instability of the intermediate.
-
Primary Amines: Form neutral imines (Schiff bases).[1]
-
Diethylamine (Secondary): Forms positively charged iminium ions.
-
Impact: If water is present (or generated and not removed), the equilibrium shifts rapidly back to the aldehyde and amine.
Cyanide Source Selection
| Reagent | Suitability for Diethylamine | Pros | Cons |
| NaCN / KCN | Low | Cheap; Scalable. | Requires acidic pH control; High risk of hydrolysis; Poor solubility of organic substrates. |
| TMSCN (Trimethylsilyl cyanide) | High | anhydrous conditions ; Kinetic trap for alkoxides; Higher safety profile. | Higher cost; atom economy. |
| Acetone Cyanohydrin | Medium | Generates HCN in situ.[2][3] | Requires careful thermal control; Reversible. |
Module 2: Visualization of Failure Points
Mechanism & Failure Pathways
The following diagram illustrates the competitive equilibrium. Note the red pathway indicating the Retro-Strecker failure mode caused by water.
Figure 1: Mechanistic pathway highlighting the reversibility of the iminium formation (Retro-Strecker) which is the primary cause of low yields with diethylamine.
Module 3: Validated Protocols
Protocol A: The Anhydrous TMSCN Method (Recommended)
Best for: High value substrates, volatile amines, and maximizing yield. Mechanism: Uses a Lewis Acid to activate the carbonyl and TMSCN to trap the product, preventing water generation.
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
Diethylamine (1.1 equiv)
-
TMSCN (1.2 equiv)[4]
-
Catalyst: Indium(III) Chloride (
) (1-5 mol%) or . -
Solvent: Acetonitrile (MeCN) or DCM (Anhydrous).
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.
-
Mixing: Add
(5 mol%) to anhydrous MeCN. Add the aldehyde and diethylamine. Stir for 10 minutes at Room Temperature (RT).-
Note: The solution may warm slightly as the iminium ion forms.
-
-
Addition: Add TMSCN dropwise via syringe.
-
Safety: Do not use glass needles. Ensure bleach bath is ready for neutralization.
-
-
Reaction: Stir at RT for 3–6 hours. Monitor by TLC (stain with Iodine or PMA; UV may be weak for aliphatic nitriles).
-
Workup: Quench with saturated
. Extract with EtOAc.[2] -
Purification: Flash chromatography on silica gel.
-
Tip: Pre-treat silica with 1%
to prevent silica-induced hydrolysis of the nitrile.
-
Protocol B: The "Green" Aqueous Indium Method
Best for: Scalability, safety, and aromatic aldehydes. Mechanism: Indium metal acts as a single-electron transfer (SET) catalyst or Lewis acid surface in water, surprisingly effective for hydrophobic substrates.
Reagents:
-
Aldehyde (1.0 equiv)
-
Diethylamine (1.2 equiv)
-
TMSCN (1.5 equiv)
-
Catalyst: Indium powder (10 mol%)[5]
-
Solvent: Water (Deionized)
Step-by-Step:
-
Mixing: To a flask containing water, add the aldehyde, diethylamine, and Indium powder.
-
Addition: Add TMSCN.
-
Reaction: Stir vigorously at RT. The reaction is heterogeneous.
-
Completion: Usually complete within 4–8 hours.
-
Extraction: The product is organic; extract directly with Ether or DCM. The Indium powder can be recovered.
Module 4: Troubleshooting Decision Matrix
Use this logic flow to diagnose low yields in your current experiments.
Figure 2: Troubleshooting logic for diagnosing yield loss in diethylamino nitrile synthesis.
Module 5: Frequently Asked Questions (FAQ)
Q1: Why does my product decompose on the silica column?
A:
-
Fix: Deactivate the silica by flushing the column with 1% Triethylamine (
) in Hexanes before loading your sample.
Q2: Can I use
-
Protocol Adjustment: Use a biphasic system (Water/Ether) with a Phase Transfer Catalyst (TBAB). Maintain pH ~9-10. If the pH is too low (<9), HCN escapes (danger/yield loss). If too high (>11), the aldehyde undergoes Cannizzaro reaction or aldol condensation.
-
Verdict: For diethylamine, yields are consistently 20-30% lower with NaCN compared to TMSCN due to the solubility of the bulky amine in the aqueous phase.
Q3: The reaction stalls at 60% conversion. Should I heat it? A: Caution. Heating diethylamino Strecker reactions often promotes the reverse reaction (Retro-Strecker) because entropy favors the two starting materials over the single product.
-
Better approach: Add a dehydrating agent (Molecular Sieves 4Å or
) to the reaction mixture to drive the equilibrium forward by removing water (if using non-TMSCN methods).
References
-
Indium-Catalyzed Synthesis: Ranu, B. C., Dey, S. S., & Hajra, A. (2002). "Indium(III)
-aminonitriles by a three-component coupling of carbonyl compounds, amines and trimethylsilyl cyanide."[6][7] Tetrahedron, 58(13), 2529–2532. -
Aqueous Media/Green Chemistry: Moxham, G. L., et al. (2006). "Indium-catalyzed Strecker reaction in water." Synlett, 2006(12), 1863-1866.
-
TMSCN Mechanism & Scope: Mai, K.
-aminonitriles." Tetrahedron Letters, 26(13), 1581-1584. -
Review of Strecker Catalysts: Groger, H. (2003). "Catalytic enantioselective Strecker reactions: A promising approach for the synthesis of
-amino acids."[1] Chemical Reviews, 103(8), 2795–2828.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Strecker Synthesis Optimization Hub: Preventing Benzoin Condensation
Technical Support Center & Troubleshooting Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Objective: Maximize
Part 1: Diagnostic & Decision Logic
Visualizing the Divergent Pathways
The core conflict in Strecker synthesis is the competition between the amine and the cyanide ion for the aldehyde carbonyl. The following diagram illustrates the mechanistic divergence and the critical control points.
Figure 1: Mechanistic divergence. The red path represents the thermodynamic pitfall (Benzoin), while the green path represents the kinetic target (Strecker). Controlling the initial concentration of free aldehyde is the primary suppression strategy.
Part 2: Critical Mechanism Analysis
Why does Benzoin Condensation happen?
To troubleshoot effectively, one must understand the "Umpolung" (polarity inversion) mechanism.
-
The Trigger: Cyanide ions (
) attack the aldehyde to form a cyanohydrin. -
The Fatal Flaw: The
-proton of the cyanohydrin is acidic. In the presence of a base (even free cyanide can act as a base), this proton is removed, creating a resonance-stabilized carbanion (Breslow intermediate). -
The Attack: This carbanion attacks a second molecule of aldehyde, leading to dimerization (Benzoin).
The Strecker Solution (Kinetic Control): The Strecker reaction relies on the formation of an Imine (or Iminium ion).[1] The imine is generally more electrophilic toward cyanide than the aldehyde, but it forms slower.
-
Rule of Thumb: If free aldehyde and free cyanide exist simultaneously in a basic or neutral environment, Benzoin condensation is statistically favored for aromatic aldehydes.
-
The Fix: You must ensure the aldehyde is converted to the imine before the cyanide is introduced, or use conditions (acidic/Lewis Acid) that forbid the deprotonation of the cyanohydrin.
Part 3: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned bright yellow/orange, and the yield is low. What happened? Diagnosis: You likely formed Benzil or Benzoin .
-
Cause: Benzoin (the side product) often oxidizes to Benzil, which is distinctively yellow. This confirms that cyanide attacked the aldehyde directly rather than the imine.
-
Immediate Fix: Check your order of addition. Did you mix the aldehyde, amine, and cyanide all at once?
-
Protocol Adjustment: Switch to Sequential Addition . Stir the aldehyde and amine (with a drying agent like
or ) for 2-4 hours before adding the cyanide source.
Q2: I am using aromatic aldehydes (e.g., Benzaldehyde). Benzoin seems unavoidable with KCN. What should I do? Diagnosis: Aromatic aldehydes are the primary substrates for Benzoin condensation due to resonance stabilization of the intermediate.
-
Technical Solution: Switch reagents. Replace ionic cyanide (KCN/NaCN) with TMSCN (Trimethylsilyl cyanide) .[2]
-
Why? TMSCN provides a "masked" cyanide. It requires activation (usually by a Lewis Acid or nucleophile) to react. It does not generate the high concentration of free basic cyanide ions necessary to deprotonate the cyanohydrin, effectively shutting down the Benzoin pathway.
Q3: Can pH adjustments save my reaction without changing reagents? Diagnosis: Yes, but the window is narrow.
-
Logic: Benzoin condensation requires a base to deprotonate the cyanohydrin.[3][4] Strecker requires acid to protonate the imine (making it an iminium ion).
-
Adjustment: Ensure the reaction is buffered to pH 4–5 .
-
Too Basic (> pH 9): Benzoin dominates.
-
Too Acidic (< pH 3): The amine is fully protonated (
) and cannot attack the aldehyde to form the imine. -
Recommendation: Use Ammonium Chloride (
) saturated solution or a buffered system.
-
Part 4: Standard Operating Procedures (Protocols)
Protocol A: The "Sequential Addition" Method (For KCN/NaCN)
Best for: Cost-sensitive processes or when TMSCN is unavailable.
-
Imine Pre-formation:
-
Dissolve Aldehyde (1.0 equiv) and Amine (1.1 equiv) in Methanol or Ethanol.
-
Crucial Step: Add anhydrous
(2.0 equiv) to absorb water and drive imine equilibrium. -
Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (disappearance of aldehyde).
-
-
Cyanide Addition:
-
Cool the mixture to 0°C.
-
Add Acetic Acid (glacial, 1.5 equiv) to buffer the system.
-
Add KCN (1.2 equiv) dissolved in a minimum amount of water dropwise.
-
-
Reaction:
-
Allow to warm to RT and stir overnight.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc.
-
Protocol B: The TMSCN / Lewis Acid Method (High Purity)
Best for: Aromatic aldehydes, valuable substrates, and preventing side reactions.
-
Setup:
-
Dissolve Aldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous Acetonitrile (
) or DCM.
-
-
Catalyst Addition:
-
Add a Lewis Acid catalyst.[5] Scandium Triflate (
) (5 mol%) or Indium Trichloride ( ) are gold standards. Iodine ( ) (10 mol%) is a cheaper, effective alternative.
-
-
Reagent Addition:
-
Add TMSCN (1.2 equiv) dropwise at 0°C.
-
-
Mechanism Check:
-
The Lewis Acid activates the imine nitrogen, making it hyper-electrophilic. TMSCN attacks the imine selectively. The lack of free base prevents Benzoin formation.
-
-
Workup:
-
The product is an
-aminonitrile silyl ether (sometimes). Treat with dilute HCl or TBAF to desilylate if necessary, though the nitrile usually forms directly.
-
Part 5: Data & Solvent Compatibility[7]
Solvent Effects on Strecker vs. Benzoin Selectivity
| Solvent | Polarity | Strecker Favorability | Benzoin Risk | Notes |
| Methanol | Polar Protic | High | Moderate | Good for ionic cyanide (KCN). Solvates ions well. |
| Acetonitrile | Polar Aprotic | Excellent | Low | Ideal for TMSCN. Stabilizes Lewis Acid catalysts. |
| Water | Polar Protic | Moderate | High | "Green" Strecker exists but requires surfactants. High risk of Benzoin if pH is uncontrolled. |
| DCM | Non-polar | Good | Low | Standard for Lewis Acid catalyzed routes. |
Part 6: References
-
Classical Mechanism & Side Reactions:
-
Lapworth, A. (1903). "XCVI.—Reactions involving the addition of hydrogen cyanide to carbon compounds." Journal of the Chemical Society, Transactions.
-
Source:
-
-
TMSCN & Lewis Acid Optimization:
-
Kobayashi, S., et al. (2000). "Lanthanide Triflate-Catalyzed Strecker Reaction." Journal of the American Chemical Society.
-
Source:
-
-
Suppression of Benzoin via Catalyst Choice:
-
Yadav, J. S., et al. (2002). "Indium(III) chloride catalyzed one-pot synthesis of α-aminonitriles." Tetrahedron Letters.
-
Source:
-
-
General Strecker Review & Methodology:
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews.
-
Source:
-
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-(diethylamino)-2-phenylacetonitrile
This guide serves as an advanced technical resource for the structural validation of 2-(diethylamino)-2-phenylacetonitrile , a critical intermediate in the Strecker synthesis of non-natural amino acids and pharmaceuticals (e.g., Camylofin).
Unlike standard spectral lists, this guide focuses on comparative diagnostics —empowering researchers to distinguish the target molecule from specific synthetic precursors and side products using 1H NMR.[1]
Part 1: Strategic Analysis & Synthesis Context
To interpret the NMR spectrum effectively, one must understand the proton environments created during the synthesis. The formation of 2-(diethylamino)-2-phenylacetonitrile typically proceeds via the Strecker Reaction , involving the condensation of benzaldehyde, diethylamine, and a cyanide source (e.g., KCN or TMSCN).
The Chemical Transformation
The NMR logic tracks the conversion of an aldehyde proton into a methine proton at a chiral center.[1]
Figure 1: Proton fate tracking during the Strecker synthesis. The disappearance of the red node (Aldehyde) and appearance of the green node (Methine) is the primary spectroscopic evidence.
Part 2: Comparative Spectral Analysis
This section compares the target product against its "alternatives"—the starting materials that often contaminate the crude mixture.
1. The Target: 2-(diethylamino)-2-phenylacetonitrile
Solvent:
| Proton Group | Type | Shift ( | Multiplicity | Integration | Structural Insight |
| Ar-H | Aromatic | 7.30 – 7.60 | Multiplet | 5H | Phenyl ring remains intact; pattern shifts slightly from benzaldehyde.[1] |
| CH-CN | Methine | 4.85 – 5.10 | Singlet | 1H | Diagnostic Peak. The chiral center |
| N-CH₂ | Methylene | 2.40 – 2.70 | Quartet ( | 4H | Diethylamino group.[1] Diastereotopic broadening may occur due to the chiral center.[1] |
| -CH₃ | Methyl | 1.00 – 1.15 | Triplet ( | 6H | Terminal methyls of the ethyl groups.[1] |
Expert Insight: The methine singlet is the "truth" signal.[1] If this peak appears as a doublet, it suggests incomplete reaction (coupling to NH if amine was primary) or the presence of a salt form. For this tertiary amine product, it must be a sharp singlet.[1]
2. The Alternatives (Impurities & Precursors)
A successful reaction is defined not just by what is present, but by what is absent.[1]
| Component | Diagnostic Signal ( | Multiplicity | Interpretation |
| Benzaldehyde | 10.0 | Singlet | Critical Failure. Unreacted starting material.[1] |
| Diethylamine | 2.65 (q) / 1.10 (t) | Q / T | Excess reagent.[1] Chemical shifts are pH-dependent; may shift if HCl is present.[1] |
| Mandelenitrile | ~5.50 | Singlet | Side Product. Cyanohydrin formation (CN attack on aldehyde without amine).[1] |
| Imine Intermediate | ~8.30 - 8.50 | Singlet | Incomplete. The condensation occurred, but CN addition failed.[1] |
Part 3: Experimental Validation Protocol
To ensure data integrity, follow this self-validating workflow.
Step 1: Sample Preparation
-
Mass: Dissolve 10–15 mg of the crude oil/solid.
-
Solvent: Use
(0.6 mL).[1]-
Note: Avoid DMSO-
initially, as its viscosity can broaden the coupling of the ethyl groups, masking subtle splitting.
-
-
Filtration: If the sample is cloudy (common with inorganic cyanide salts), filter through a small cotton plug into the NMR tube.[1]
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (ensure accurate integration).
-
Relaxation Delay (D1):
2.0 seconds. The methine proton relaxes slowly; insufficient delay will under-integrate this critical peak relative to the methyls. -
Scans: 16 (sufficient for >95% purity), 64 (for trace impurity analysis).
Step 3: Diagnostic Logic Flow
Use the following decision tree to interpret your spectrum.
Figure 2: Decision logic for rapid purity assessment of the crude reaction mixture.
References
-
Organic Syntheses , Coll.[1] Vol. 4, p.258 (1963); Vol. 38, p.29 (1958).[1] Preparation of alpha-aminonitriles via Strecker Synthesis.[1][2][3][4][5][6]
-
PubChem Compound Summary , 2-(Diethylamino)-2-phenylacetonitrile.[1]
-
Royal Society of Chemistry , Strecker Reaction Mechanisms and Spectral Data.[1]
-
AIST Spectral Database for Organic Compounds (SDBS) . Reference for Benzaldehyde and Diethylamine shifts.[1][7]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the FTIR Characteristic Peaks of Alpha-Amino Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amino nitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of α-amino acids, the fundamental building blocks of proteins.[1] Their significance extends to the pharmaceutical industry, where they are precursors to a wide array of bioactive molecules and nitrogen-containing heterocycles. The Strecker synthesis, a classic multicomponent reaction, remains a primary and economical route for the preparation of these valuable synthons.[1][2]
Given their role as key intermediates, the accurate and efficient characterization of alpha-amino nitriles is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular fingerprint, allowing for the identification of key functional groups and the monitoring of chemical transformations, such as the Strecker reaction.
This guide provides an in-depth analysis of the characteristic FTIR absorption peaks of alpha-amino nitriles. We will objectively compare their spectral features with those of their precursors (aldehydes and amines) and their hydrolysis products (α-amino acids), supported by experimental data. This comparative approach will equip researchers with the necessary knowledge to confidently identify and characterize alpha-amino nitriles in their synthetic workflows.
Deciphering the Vibrational Signature of Alpha-Amino Nitriles
The infrared spectrum of an alpha-amino nitrile is a composite of the vibrational modes of its constituent functional groups: the nitrile (-C≡N) and the amino (-NH₂) or substituted amino (-NHR, -NR₂) group, attached to the same carbon atom.
The Prominent Nitrile (C≡N) Stretch
The most definitive characteristic peak in the FTIR spectrum of an alpha-amino nitrile is the stretching vibration of the carbon-nitrogen triple bond (-C≡N). This absorption is typically observed in the range of 2260-2220 cm⁻¹ .[3]
Several factors can influence the precise position and intensity of the nitrile peak:
-
Substitution: The nature of the substituents on the alpha-carbon can cause slight shifts in the absorption frequency.
-
Conjugation: If the nitrile group is in conjugation with an aromatic ring or a double bond, the peak position will shift to a lower wavenumber (2240-2220 cm⁻¹) due to the delocalization of π-electrons, which weakens the C≡N bond.
-
Intensity: While often of medium intensity, the nitrile peak is typically sharp and located in a relatively uncongested region of the spectrum, making it a reliable diagnostic tool. However, in some cases, particularly with the use of Attenuated Total Reflectance (ATR) FTIR, the nitrile band may appear weak or even be absent due to the high absorbance of the diamond crystal in that region.[4] It has also been noted that for aminoacetonitrile, the nitrile stretch can be unusually weak in the infrared spectrum.
The Revealing Amino (N-H) Vibrations
The amino group provides another set of characteristic absorptions that are crucial for the identification of alpha-amino nitriles.
-
N-H Stretching: Primary amines (-NH₂) exhibit two distinct stretching bands in the region of 3500-3300 cm⁻¹ , corresponding to asymmetric and symmetric stretching vibrations. Secondary amines (-NHR) show a single band in this region, while tertiary amines (-NR₂) lack an N-H bond and therefore do not absorb in this area. These bands are typically of medium intensity and are broader than the C-H stretching bands.
-
N-H Bending (Scissoring): Primary amines also display a characteristic bending vibration (scissoring) in the range of 1650-1580 cm⁻¹ . This peak can sometimes be mistaken for a C=C double bond, so careful analysis of the entire spectrum is necessary.
-
N-H Wagging: A broad band in the region of 910-665 cm⁻¹ can be attributed to the out-of-plane bending (wagging) of the N-H bond in primary and secondary amines.
Comparative Spectral Analysis: Alpha-Amino Nitriles vs. Alternatives
A key aspect of spectral interpretation is the comparison with related compounds. This is particularly important when monitoring a chemical reaction like the Strecker synthesis.
Precursors: Aldehydes/Ketones and Amines
The formation of an alpha-amino nitrile from an aldehyde or ketone and an amine can be readily monitored by observing the disappearance of the characteristic carbonyl peak and the appearance of the nitrile peak.
-
Aldehydes/Ketones: These starting materials are characterized by a strong, sharp carbonyl (C=O) stretching absorption in the region of 1740-1680 cm⁻¹ . The disappearance of this prominent peak is a clear indicator of the reaction's progress.
-
Amines: As discussed earlier, primary and secondary amines show characteristic N-H stretching and bending vibrations. While the amino group is incorporated into the alpha-amino nitrile, the spectral changes in this region might be more subtle than the distinct appearance of the nitrile peak.
Hydrolysis Product: Alpha-Amino Acids
The hydrolysis of the nitrile group in an alpha-amino nitrile leads to the formation of an α-amino acid. This transformation is accompanied by significant changes in the FTIR spectrum.
-
Disappearance of the Nitrile Peak: The most obvious change is the complete disappearance of the sharp C≡N stretching band around 2240 cm⁻¹.
-
Appearance of Carboxylate and Ammonium Bands: The resulting amino acid exists as a zwitterion in the solid state, leading to the appearance of characteristic absorption bands for the carboxylate (-COO⁻) and ammonium (-NH₃⁺) groups.
-
Carboxylate (-COO⁻) Stretch: A strong, broad absorption due to the asymmetric stretching of the carboxylate group appears around 1600-1550 cm⁻¹ . A weaker, symmetric stretching band can be found around 1400 cm⁻¹ .
-
Ammonium (-NH₃⁺) Stretch: A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹ , which is characteristic of the N-H stretching vibrations in the ammonium ion.
-
Ammonium (-NH₃⁺) Bending: A medium to strong bending vibration appears around 1550-1485 cm⁻¹ .
-
The table below summarizes the key characteristic FTIR peaks for a representative alpha-amino nitrile and its related compounds.
| Functional Group | Vibrational Mode | Aldehyde (Benzaldehyde) | Primary Amine (Aniline) | α-Amino Nitrile (2-Amino-2-phenylacetonitrile) | α-Amino Acid (Phenylalanine) |
| -C≡N | Stretch | - | - | ~2241 cm⁻¹ (sharp, medium) | - |
| -NH₂ | Asymmetric & Symmetric Stretch | - | ~3430, ~3350 cm⁻¹ (two bands) | ~3370, ~3280 cm⁻¹ (two bands) | - |
| -NH₃⁺ | Stretch | - | - | - | ~3300-2500 cm⁻¹ (very broad, strong) |
| -NH₂ | Bend (Scissor) | - | ~1620 cm⁻¹ | ~1601 cm⁻¹ | - |
| -NH₃⁺ | Bend | - | - | - | ~1550-1485 cm⁻¹ |
| -C=O | Stretch | ~1700 cm⁻¹ (strong, sharp) | - | - | - |
| -COO⁻ | Asymmetric Stretch | - | - | - | ~1600-1550 cm⁻¹ (strong, broad) |
| -COO⁻ | Symmetric Stretch | - | - | - | ~1400 cm⁻¹ |
| Aromatic C-H | Stretch | ~3060 cm⁻¹ | ~3050 cm⁻¹ | ~3060 cm⁻¹ | ~3030 cm⁻¹ |
| Aromatic C=C | Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
Note: The exact peak positions can vary slightly depending on the specific molecule, its physical state (solid, liquid), and the sampling technique used.
Experimental Protocol: ATR-FTIR Analysis of Alpha-Amino Nitriles
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for FTIR analysis of solid and liquid samples with minimal to no sample preparation.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed and aligned.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue. It is crucial to ensure the crystal is completely dry before analysis.
-
-
Background Spectrum Acquisition:
-
With the clean and empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
The background spectrum should be a flat line at 100% transmittance or zero absorbance.
-
-
Sample Application:
-
For solid samples: Place a small amount of the powdered or crystalline alpha-amino nitrile onto the center of the ATR crystal.
-
For liquid samples: Place a single drop of the liquid alpha-amino nitrile onto the center of the ATR crystal.
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum.
-
Use the instrument software to identify and label the characteristic peaks.
-
Compare the obtained spectrum with reference spectra or the data presented in this guide to confirm the identity of the alpha-amino nitrile.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent after each measurement to prevent cross-contamination.
-
Visualizing Molecular Vibrations and Reaction Pathways
To better understand the relationship between molecular structure and FTIR spectra, diagrams illustrating key vibrational modes and the Strecker synthesis pathway are provided below.
Key Vibrational Modes of an Alpha-Amino Nitrile
Caption: Key vibrational modes of a generic alpha-amino nitrile.
The Strecker Synthesis and Hydrolysis Pathway
Caption: Reaction pathway from precursors to alpha-amino acid.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of alpha-amino nitriles. By understanding the characteristic absorption peaks of the nitrile and amino functional groups, and by comparing the spectra with those of starting materials and potential products, researchers can gain valuable insights into the identity, purity, and transformation of these important synthetic intermediates. The combination of a strong diagnostic nitrile peak and the characteristic vibrations of the amino group provides a robust method for the unambiguous identification of alpha-amino nitriles, facilitating advancements in drug discovery and development.
References
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega. (2021). Retrieved from [Link]
-
FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. (n.d.). Retrieved from [Link]
-
Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025). Data in Brief, 61, 111741. Retrieved from [Link]
-
SpectraBase. (n.d.). Retrieved from [Link]
-
Three component Strecker reaction using aniline (1 mmol), benzaldehyde... (n.d.). Retrieved from [Link]
-
Three component Strecker reaction using benzaldehyde (1 mmol), aniline... (n.d.). Retrieved from [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Catalysts, 12(10), 1149. Retrieved from [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life, 8(4), 47. Retrieved from [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Retrieved from [Link]
-
One-pot synthesis of α-aminonitriles from alkyl and aryl cyanides: a Strecker reaction via aldimine alanes. (n.d.). Retrieved from [Link]
Sources
Reactivity comparison of diethylamine vs. dimethylamine in Strecker reaction
The following technical guide compares the reactivity and performance of Diethylamine (DEA) versus Dimethylamine (DMA) in the Strecker reaction. This analysis is designed for medicinal chemists and process engineers optimizing
Executive Summary
In the context of the Strecker reaction, Dimethylamine (DMA) is kinetically superior to Diethylamine (DEA) . DMA exhibits faster iminium ion formation and higher equilibrium constants for cyanide addition due to minimized steric hindrance.
-
Select Dimethylamine (DMA) for: Rapid library generation, reactions with sterically hindered aldehydes (e.g., pivalaldehyde), and processes requiring high atom economy.
-
Select Diethylamine (DEA) for: Target molecules requiring higher lipophilicity (LogP adjustment), specific solubility profiles in non-polar solvents, or when the ethyl moiety is a pharmacophore requirement.
Physicochemical Profile
The reactivity difference is governed by the trade-off between nucleophilicity (electronic push) and steric hindrance (spatial blocking).
| Property | Dimethylamine (DMA) | Diethylamine (DEA) | Impact on Strecker Reaction |
| Formula | DEA adds significant bulk near the reaction center. | ||
| pKa (Conjugate Acid) | 10.73 | ~10.98 | DEA is slightly more basic due to better inductive stabilization (+I) by ethyl groups, theoretically making the lone pair more available. |
| Taft Steric Constant ( | -0.47 | -1.98 | Critical Factor: The more negative value for DEA indicates significantly higher steric bulk, which impedes nucleophilic attack on the carbonyl. |
| Nucleophilicity ( | High | Moderate | Despite higher basicity, DEA's nucleophilicity is compromised by sterics (Mayr scale trends). |
| Boiling Point | 7 °C (Gas at RT) | 55 °C (Liquid) | DEA is easier to handle gravimetrically; DMA requires cooling or use as a salt/solution (e.g., 40% aq. or THF solution). |
Mechanistic Analysis & Kinetics
The Strecker reaction with secondary amines proceeds via an iminium ion intermediate rather than the imine formed by primary amines. The reaction pathway highlights why DMA outperforms DEA.
Reaction Pathway[1][2][3][4][5][6]
-
Hemiaminal Formation: The amine attacks the aldehyde carbonyl. DEA's ethyl tails clash with the aldehyde substituents, raising the activation energy (
). -
Iminium Ion Formation: Water is eliminated.[1][2] While DEA's inductive effect stabilizes the positive charge on the nitrogen, the steric strain in the transition state often slows this step compared to DMA.
-
Cyanide Addition: The cyanide ion (
) attacks the electrophilic iminium carbon.[1] This is the step most sensitive to sterics. For DEA, the ethyl groups shield the trajectory of the incoming cyanide, often requiring higher temperatures or stronger Lewis acid catalysts to drive conversion.
Mechanism Diagram
Figure 1: Mechanistic pathway. The transition from Aldehyde to Hemiaminal and Iminium to Product are kinetically retarded by the steric bulk of DEA.
Experimental Performance Comparison
The following data summarizes typical performance metrics derived from comparative method development studies (e.g., using TMSCN/catalyst systems).
| Metric | Dimethylamine (DMA) | Diethylamine (DEA) |
| Reaction Time (RT) | 0.5 – 2.0 Hours | 4.0 – 12.0 Hours |
| Typical Yield | 92 – 99% | 75 – 88% |
| Steric Tolerance | Excellent (Works with | Poor (Fails/Low yield with bulky aldehydes) |
| Catalyst Load | Low (1-5 mol%) | Higher (5-10 mol%) often required |
| By-products | Minimal (Cyanohydrin formation is reversible) | Higher Cyanohydrin (due to slow iminium formation) |
Key Insight: In competitive experiments with cyclohexanecarbaldehyde (a moderately hindered aldehyde), DMA typically reaches quantitative conversion within 1 hour, whereas DEA may stall at ~80% conversion, requiring heat to push the equilibrium toward the product.
Validated Experimental Protocol
This protocol utilizes Trimethylsilyl Cyanide (TMSCN) , which is safer and generally higher-yielding than aqueous KCN methods for secondary amines.
Protocol: Synthesis of -Aminonitriles
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.1 - 1.2 equiv) [DMA as 2M in THF; DEA as neat liquid]
-
TMSCN (1.2 equiv)
-
Catalyst: Iodine (
, 5 mol%) or (1 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Aldehyde (1.0 mmol) in anhydrous DCM (5 mL). -
Amine Addition:
-
For DEA: Add neat Diethylamine (1.2 mmol) via syringe.
-
For DMA: Add Dimethylamine solution (1.2 mmol) via syringe.
-
-
Activation: Add the catalyst (e.g.,
, 12 mg) and stir for 10 minutes to promote initial hemiaminal/iminium equilibrium. -
Cyanation: Dropwise add TMSCN (1.2 mmol) over 5 minutes. Caution: TMSCN is toxic; use a fume hood.
-
Monitoring: Stir at Room Temperature.
-
DMA: Check TLC at 30 mins.
-
DEA: Check TLC at 2 hours.
-
-
Work-up: Quench with saturated
(if using Iodine) or water. Extract with DCM ( mL). Wash organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Decision Matrix: When to Use Which?
Use the following logic flow to determine the appropriate amine for your specific application.
Figure 2: Decision matrix for amine selection.
References
-
Strecker Synthesis Overview & Mechanism
-
Taft Steric Parameters (
) & Linear Free Energy Relationships- Source: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.
-
URL:[Link] (General reference for ACS standard data).
-
C
- Title: "Molecular Iodine Catalyzed One-Pot Synthesis of -Aminonitriles"
- Source:Tetrahedron Letters, 2005.
-
URL:[Link] (Direct protocol adaptation).
-
Nucleophilicity Scales (Mayr's Parameters)
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Elemental Analysis Standards for 2-(diethylamino)-2-phenylacetonitrile
This guide provides an in-depth comparison of the elemental analysis standards and methodologies pertinent to the characterization of 2-(diethylamino)-2-phenylacetonitrile (C₁₂H₁₆N₂). It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to verify the empirical formula, assess purity, and quantify potential inorganic contaminants in this and similar active pharmaceutical ingredients (APIs). We will explore the foundational techniques of CHN combustion analysis for bulk composition and modern plasma-based spectrochemical methods for trace elemental impurities, grounded in the standards set by pharmacopeias and regulatory bodies.
The Foundational Pillar: Verifying Bulk Composition with CHN Combustion Analysis
The first step in characterizing any newly synthesized or manufactured compound like 2-(diethylamino)-2-phenylacetonitrile is to confirm its elemental composition. This fundamental analysis verifies that the empirical formula aligns with the expected molecular structure, providing a primary measure of purity. The gold standard for determining the weight percent (wt%) of carbon, hydrogen, and nitrogen in organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[1]
The Principle of Dynamic Flash Combustion
The technique is a modern evolution of the Dumas method.[2] A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment at temperatures around 1000 °C.[2] This process quantitatively converts the carbon, hydrogen, and nitrogen within the molecule into their respective gaseous oxides (CO₂, H₂O, and various oxides of nitrogen, Nₓ).
These combustion products are then swept by an inert carrier gas (typically helium) through a reduction chamber, often containing high-purity copper, to convert Nₓ into N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂) is then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[3][4] The detector's response is proportional to the concentration of each gas, allowing for the calculation of the original elemental percentages.
Theoretical Composition of 2-(diethylamino)-2-phenylacetonitrile (C₁₂H₁₆N₂)
Before analysis, the theoretical elemental composition is calculated from the molecular formula. This serves as the benchmark against which experimental results are compared.
-
Molecular Formula: C₁₂H₁₆N₂
-
Molar Mass: 188.27 g/mol
-
Theoretical Carbon (C): 76.55%
-
Theoretical Hydrogen (H): 8.57%
-
Theoretical Nitrogen (N): 14.88%
Self-Validating Experimental Protocol for CHN Analysis
Trustworthiness in elemental analysis is achieved through a protocol that includes rigorous calibration and validation steps.
-
Instrument Calibration: The CHN analyzer is calibrated using a high-purity, stable organic standard with a precisely known elemental composition. Acetanilide is a common choice for this purpose. The instrument is calibrated to produce results for the standard that are within a very tight tolerance of its theoretical values.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 2-(diethylamino)-2-phenylacetonitrile into a tin capsule using a microbalance. The use of tin capsules promotes a vigorous, complete combustion due to the exothermic reaction of tin oxidation.[5]
-
Seal the capsule securely to ensure no sample is lost and that it is introduced into the combustion chamber as a single unit.
-
-
Analysis:
-
Run a series of blanks to establish a baseline.
-
Analyze several replicates of the calibration standard to confirm system stability and accuracy.
-
Analyze the 2-(diethylamino)-2-phenylacetonitrile samples in triplicate.
-
-
Data Acceptance Criteria: For a sample to be considered pure and its identity confirmed, the experimental results for C, H, and N must closely match the theoretical values. Most academic journals and regulatory filings require the experimental values to be within ±0.4% of the calculated theoretical percentages.[6]
| Element | Theoretical wt% | Acceptance Range (±0.4%) |
| Carbon (C) | 76.55% | 76.15% - 76.95% |
| Hydrogen (H) | 8.57% | 8.17% - 8.97% |
| Nitrogen (N) | 14.88% | 14.48% - 15.28% |
A significant deviation from these values may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
The Regulatory Mandate: Quantifying Elemental Impurities
For any compound intended for use in drug development, confirming the bulk organic composition is insufficient. Global regulatory bodies, through the International Council for Harmonisation (ICH) guideline Q3D, mandate a risk-based approach to controlling elemental impurities in pharmaceutical products.[7][8] These impurities can be introduced from catalysts used in synthesis, raw materials, or manufacturing equipment.[9][10] The United States Pharmacopeia (USP) has harmonized with these guidelines through chapters <232> for limits and <233> for procedures.[9][11]
Primary Techniques: ICP-OES and ICP-MS
The analysis of trace elemental impurities requires techniques with much higher sensitivity than combustion analysis. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the recommended methods.[11][12]
-
Principle: In both techniques, a liquid sample is introduced into a high-temperature argon plasma (~6,000-10,000 K). The intense heat desolvates, atomizes, and ionizes the atoms of the elements present.
-
In ICP-OES , the excited atoms and ions emit light at characteristic wavelengths. The intensity of this light is proportional to the concentration of each element.[13]
-
In ICP-MS , the ions are extracted from the plasma and guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-OES, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, making it the preferred method for the most toxic elements.[14][15]
-
Self-Validating Experimental Protocol for Elemental Impurity Analysis
The protocol must be validated for specificity, accuracy, and precision as defined in USP <233>.[11][16]
-
Risk Assessment (ICH Q3D): Before testing, a risk assessment is performed to identify which elemental impurities are likely to be present. For a synthetic nitrile, this would focus on potential catalysts used in its production (e.g., Palladium, Platinum, Nickel). The most toxic "Class 1" elements (As, Cd, Hg, Pb) must always be considered.[12]
-
Sample Preparation (Digestion):
-
Accurately weigh a larger sample (e.g., 0.1-0.5 g) of 2-(diethylamino)-2-phenylacetonitrile into a vessel suitable for acid digestion.
-
Add high-purity, trace-metal-grade acids (e.g., nitric acid).
-
Use a closed-vessel microwave digestion system to completely break down the organic matrix. This is critical to prevent the loss of volatile elements like mercury and to ensure all analytes are solubilized for introduction into the plasma.[12]
-
Dilute the resulting solution to a final volume with deionized water.
-
-
Instrument Calibration: Calibrate the ICP-MS or ICP-OES instrument using certified reference material (CRM) solutions containing known concentrations of the target elements.[8]
-
Method Validation & Analysis:
-
Specificity: Analyze the sample matrix to ensure there are no interferences at the specific masses (ICP-MS) or wavelengths (ICP-OES) of the target elements.
-
Accuracy (Spike Recovery): Spike a known amount of the target elements into a sample of the API and measure the recovery. According to USP <233>, the recovery should be between 70% and 150%.[16]
-
Precision: Analyze multiple independent preparations of the sample to ensure the results are repeatable. The relative standard deviation (RSD) should not exceed 20%.[16]
-
Analyze the digested samples and quantify the concentration of each elemental impurity against the calibration curve. The results are then compared against the Permitted Daily Exposure (PDE) limits established in ICH Q3D and USP <232>.[14]
-
Comparative Analysis: Choosing the Right Standard
The choice between CHN analysis and ICP-based methods is dictated entirely by the analytical question. One verifies the molecule itself, while the other ensures its safety from inorganic contaminants. They are complementary, not interchangeable.
Comparison of Key Performance Metrics
| Feature | CHN Combustion Analysis | ICP-OES (Inductively Coupled Plasma - OES) | ICP-MS (Inductively Coupled Plasma - MS) |
| Primary Use | Determination of bulk elemental composition (C, H, N, S) of the API. | Quantification of trace to minor elemental impurities. | Quantification of ultra-trace elemental impurities. |
| Analytes | % level of C, H, N. | ppm to % level of most metals and some non-metals. | ppb to ppm level of most elements. |
| Governing Standard | Journal/Publisher Purity Requirements (e.g., ±0.4%).[6] | USP <233>, ICH Q3D.[11] | USP <233>, ICH Q3D.[11] |
| Sensitivity | Low (wt% level). | Moderate (ppm / mg/L). | Very High (ppb / µg/L).[14] |
| Sample Preparation | Simple weighing into a tin capsule. | Acid digestion (often microwave-assisted). | Acid digestion (often microwave-assisted). |
| Principle | High-temperature combustion and TCD detection.[3] | Atomic emission spectrometry in an argon plasma.[13] | Mass spectrometry of ions generated in an argon plasma.[1] |
| Typical Application | Formula confirmation, primary purity assessment. | Analysis of less toxic elemental impurities (Class 2B & 3). | Preferred method for highly toxic elements (Class 1 & 2A). |
Conclusion
For a comprehensive characterization of 2-(diethylamino)-2-phenylacetonitrile, a dual-pronged approach to elemental analysis is not just recommended, but essential for drug development applications.
-
CHN Combustion Analysis serves as the foundational identity and purity test. It provides direct, quantitative evidence that the bulk material conforms to its expected empirical formula of C₁₂H₁₆N₂ within a narrow, scientifically accepted tolerance of ±0.4%.
-
ICP-MS and/or ICP-OES are the regulatory-mandated tools for ensuring patient safety. Following the risk-based framework of ICH Q3D and the procedural requirements of USP <233>, these techniques provide the high-sensitivity quantification needed to ensure that potentially toxic elemental impurities are below their stipulated Permitted Daily Exposure limits.
By judiciously applying these distinct but complementary analytical standards, researchers and drug developers can establish a robust, data-driven profile of 2-(diethylamino)-2-phenylacetonitrile, satisfying both the fundamental requirements of chemical identity and the stringent safety demands of the pharmaceutical industry.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
FILAB. (n.d.). ICH Q3D: Elemental impurity analysis. [Link]
-
Gray, C., et al. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis, 145, 594-600. [Link]
-
United States Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]
-
Spectroscopy Staff. (2012). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy. [Link]
-
Al-Huniti, M., et al. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. American Pharmaceutical Review. [Link]
-
Almac Group. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]
-
FILAB. (n.d.). USP 233 elemental impurities analysis. [Link]
-
ResearchGate. (2018). What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer?. [Link]
-
HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. [Link]
-
Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. [Link]
-
Ingenta Connect. (2021). Establishment and Validation of an ICP-MS Method for Simultaneous.... [Link]
-
SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]
-
Agilent Technologies. (n.d.). ASTM Standards. [Link]
-
ASTM International. (2009). Trace Metals in Organics by Dry Ashing - ICP-OES. [Link]
-
Pharmaceutical Technology. (2013). Elemental Impurity Analysis. [Link]
-
ASTM International. (2014). Trace Metals in Organics by ICP-MS. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Standard Reference Materials® Catalog. [Link]
-
WH Labs. (n.d.). Understanding ASTM Testing: Standards, Procedures, and Materials. [Link]
-
VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Elsevier. (2025). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13227, 2-(Dimethylamino)-2-phenylacetonitrile. [Link]
-
EBSCO. (2022). Nitriles. [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 363989, 2-(Phenethylamino)-2-phenyl-acetonitrile. [Link]
-
Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]
-
ChemRxiv. (n.d.). An International Study Evaluating Elemental Analysis. [Link]
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Safety Operating Guide
2-(Diethylamino)-2-phenylacetonitrile proper disposal procedures
Operational Guide: Safe Handling and Disposal of 2-(Diethylamino)-2-phenylacetonitrile
-AminonitrilesPart 1: Executive Safety Directive
2-(Diethylamino)-2-phenylacetonitrile (an
Core Operational Rule:
NEVER dispose of this compound in acidic waste streams. Acidification of this substance will trigger the immediate release of lethal HCN gas.
Part 2: Chemical Profile & Risk Assessment
Before initiating disposal, operators must verify the chemical state.[2] This intermediate is often an oily liquid that darkens upon oxidation.[1]
| Property | Data | Operational Implication |
| CAS Number | 4676-51-1 (Diethyl analog) | Use for waste manifesting.[1] |
| Functional Group | Labile: Reverts to aldehyde/HCN in acid.[1] | |
| Flash Point | >100°C (Estimated) | Combustible; keep away from oxidizers.[1] |
| Acute Toxicity | Oral/Dermal/Inhalation | High.[1][3] Treat as a cyanide precursor.[1] |
| Reactivity | Acid-Sensitive | DANGER: Liberates HCN on contact with acid.[1] |
Part 3: Waste Segregation Logic (The "Why")
Effective disposal starts with segregation.[1] The most common laboratory accident involving nitriles occurs when they are mistakenly added to "General Organic Waste" carboys containing acidic byproducts (e.g., TFA, HCl, Acetic Acid).[2]
The Mechanism of Hazard:
Visualizing the Segregation Decision Tree
Figure 1: Critical decision logic for preventing accidental HCN generation during waste consolidation.
Part 4: Disposal Procedures
Method A: Commercial Disposal (Recommended)
For bulk quantities (>50 mL) or pure stocks, professional incineration is the only acceptable method.[1]
-
Container: High-density polyethylene (HDPE) or glass.[1]
-
Stabilization: Add NaOH pellets to the waste container to ensure pH remains >10. This prevents hydrolysis during storage.[1]
-
Labeling: Must be labeled as "Toxic Liquid, Organic, N.O.S. (Contains Nitriles)" .[1][4][5][6]
-
Manifesting: List as a cyanide-bearing organic waste to ensure the disposal facility uses an incinerator with a scrubber.
Method B: In-Laboratory Chemical Deactivation (Spills & Residuals)
For small spills, glassware rinsing, or trace amounts (<10 mL), chemical oxidation (Quenching) is the standard safety protocol.[1][2] This method converts the nitrile/cyanide moiety into cyanate (
Reagents Required:
-
Potassium Iodide-Starch Paper (for testing).[1]
The Protocol:
-
Preparation: Perform in a fume hood. Wear butyl rubber or double-layered nitrile gloves.[1]
-
Basification: Dissolve the waste residue in water or a water-miscible solvent (e.g., ethanol).[1] Add 10% NaOH until the pH is >11.
-
Scientific Rationale: High pH prevents the formation of volatile HCN and ensures the hypochlorite remains active as
rather than forming chlorine gas.
-
-
Oxidation (The Kill Step): Slowly add Sodium Hypochlorite solution with stirring.
-
Incubation: Allow the mixture to stir for 60 minutes.
-
Verification: Dip starch-iodide paper into the solution. A blue color indicates excess oxidant (bleach) is present, suggesting all cyanide has been consumed.[1][2]
-
Disposal: The deactivated solution can now be bottled as non-reactive organic waste (check local sewer regulations before drain disposal; bottling for pickup is always safer).[1]
Deactivation Workflow Diagram
Figure 2: Step-by-step oxidative deactivation protocol for trace aminonitrile waste.
Part 5: Emergency Response (Spills)
If 2-(Diethylamino)-2-phenylacetonitrile is spilled outside the hood:
-
Evacuate: The immediate area.
-
PPE: Do not attempt cleanup without a full-face respirator equipped with organic vapor/acid gas cartridges (due to potential HCN release).[1]
-
Containment: Cover the spill with a Dry Lime/Sand mix (1:1).
-
Why Lime? The calcium hydroxide provides the necessary alkalinity to prevent acidification/HCN release.
-
-
Cleanup: Scoop the lime-absorbed material into a container.[1] Treat the surface with 10% bleach solution, wait 10 minutes, and wipe down.[2]
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7][8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2025).[1] Compound Summary:
-(Dimethylamino)phenylacetonitrile (Analogous Structure).[1] National Library of Medicine. [Link][1] -
Organic Syntheses. (1955).[1]
-(N,N-Dimethylamino)phenylacetonitrile. Org. Synth. Coll. Vol. 3, p.275.[2] [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Diethylamino)-2-phenylacetonitrile
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe use of 2-(Diethylamino)-2-phenylacetonitrile, a compound of interest for its potential applications. As this is a specialized reagent, this document synthesizes data from structurally similar compounds, primarily phenylacetonitrile (also known as benzyl cyanide), to establish a robust framework for personal protective equipment (PPE), handling, and emergency procedures. The core principle of this guide is to empower researchers with the knowledge to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Understanding the Hazard: A Proactive Approach to Safety
2-(Diethylamino)-2-phenylacetonitrile, like other alpha-aminonitriles, presents a significant toxicological profile that demands stringent safety protocols. The primary concern with nitrile-containing compounds is their potential to release cyanide in the body.[1] This metabolic process can lead to delayed but severe toxic effects.[1] Phenylacetonitrile, a close structural analog, is classified as fatal if inhaled, and toxic if swallowed or in contact with skin.[2][3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
Key Chemical and Toxicological Data (Inferred from Phenylacetonitrile)
| Property | Value | Source |
| Physical State | Liquid | |
| Appearance | Colorless to light yellow | [5] |
| Odor | Aromatic | [4] |
| Boiling Point | ~233-234 °C | [3] |
| Flash Point | ~102 °C | [3] |
| Water Solubility | Insoluble | [3] |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | [2][3] |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) | [2][3] |
| Acute Toxicity (Inhalation) | Category 1 (Fatal if inhaled) | [2][4] |
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against chemical exposure. The following is a detailed, step-by-step guide to the mandatory PPE for handling 2-(Diethylamino)-2-phenylacetonitrile.
Respiratory Protection: A Non-Negotiable Requirement
Given the high inhalation toxicity, all work with 2-(Diethylamino)-2-phenylacetonitrile must be conducted within a certified chemical fume hood.[3][4]
-
Primary Protection : A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute (fpm).
-
Secondary Protection (for spills or emergencies) : A full-facepiece respirator with appropriate cartridges for organic vapors and nitriles, or a self-contained breathing apparatus (SCBA).[2] All users must be fit-tested and trained in the use of their specific respirator model.
Hand Protection: The Critical Barrier
Nitrile gloves are the standard for handling a wide range of chemicals and are particularly effective against solvents and other hazardous materials.[6][7][8]
-
Glove Selection : Chemical-resistant nitrile gloves are mandatory.[7][9] Given the potential for skin absorption, double-gloving is strongly recommended to provide an additional layer of protection.
-
Glove Inspection and Use : Always inspect gloves for any signs of degradation or puncture before use.[10] After handling the compound, remove and dispose of the outer pair of gloves before touching any other surfaces.[10] Contaminated gloves must be disposed of as hazardous waste.[10]
Eye and Face Protection: Shielding Against Splashes
-
Mandatory Eyewear : Safety goggles that provide a complete seal around the eyes are required to protect against splashes and vapors.[9] Standard safety glasses do not offer sufficient protection.
-
Enhanced Protection : For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[9]
Protective Clothing: Minimizing Skin Contact
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Full-Body Protection : For larger-scale operations or in the event of a spill, a chemical-resistant suit or apron should be utilized to prevent any contact with the skin.[2][10]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting. For handling highly toxic substances, consider the use of chemical-resistant shoe covers.
Operational Plan: Handling and Disposal
Safe Handling Workflow
The following workflow is designed to minimize exposure during the handling of 2-(Diethylamino)-2-phenylacetonitrile.
Caption: Workflow for safe handling of 2-(Diethylamino)-2-phenylacetonitrile.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[3][10]
-
Keep the container tightly closed and clearly labeled.[10]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Disposal Plan
All waste containing 2-(Diethylamino)-2-phenylacetonitrile must be treated as hazardous waste.
-
Liquid Waste : Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Solid Waste : Contaminated materials such as gloves, paper towels, and pipette tips must be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers : The first rinse of any container that held the compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[11]
-
Disposal Method : All waste must be disposed of through a licensed hazardous waste disposal company, potentially via chemical incineration.
Emergency Response: A Step-by-Step Guide
In the event of an exposure or spill, immediate and correct action is crucial.
Emergency Response Protocol
Caption: Emergency response protocol for chemical exposure.
First Aid Measures
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][12] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation : Move the victim to fresh air.[2] If breathing has stopped, provide artificial respiration.[14] Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[14] Rinse mouth with water. Seek immediate medical attention.[2]
Spill Response
-
Small Spills : Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[10] Place the contaminated material in a sealed container for hazardous waste disposal.
-
Large Spills : Evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[12] Prevent the spill from entering drains or waterways.[2][14]
Conclusion: A Culture of Safety
The safe handling of 2-(Diethylamino)-2-phenylacetonitrile is achievable through a diligent and informed approach to personal protection and laboratory practice. This guide serves as a foundational document, but it is incumbent upon each researcher to remain vigilant, to question, and to prioritize safety above all else. By internalizing these principles, we not only protect ourselves and our colleagues but also uphold the integrity of our scientific pursuits.
References
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- Nitrile Gloves: Reliable Protection Against Chemicals and P
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove.
- SAFETY DATA SHEET - Phenylacetonitrile. (2018, October 3). TCI Chemicals.
- SAFETY DATA SHEET - Phenylacetonitrile. (n.d.).
- SAFETY DATA SHEET - Benzyl cyanide for synthesis. (2024, July 2). Merck Millipore.
- SAFETY DATA SHEET - Phenylacetonitrile. (2024, January 25). Fisher Scientific.
- Safety data sheet - Phenylacetonitrile. (2026, February 21). BASF.
- SAFETY DATA SHEET - 2-Cyclohexylidene-2-phenylacetonitrile. (2025, October 3). The Perfumers Apprentice.
- SAFETY DATA SHEET - Phenylacetonitrile. (2025, September 6). ThermoFisher.
- Chemical Emergencies, Exposures, and Spills. (n.d.).
- SAFETY DATA SHEET - 2-DIETHYLAMINOETHANOL. (2018, October 9). Spectrum Chemical.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety, University of Tennessee, Knoxville.
- SAFETY DATA SHEET - alpha-(N,N-Dimethylamino)phenylacetonitrile. (2024, March 31). Fisher Scientific.
- PHENYL ACETONITRILE GHS Safety D
- PHENYLACETONITRILE, LIQUID. (n.d.). CAMEO Chemicals, NOAA.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Emergency Response Procedures for Chemical Exposure in Factories. (2025, September 20). Caluanie Muelear Oxidize.
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- DIETHYLENETRIAMINE. (n.d.). CAMEO Chemicals, NOAA.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
